1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Description
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Properties
IUPAC Name |
1-(1-benzylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNLLJTIXLGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Executive Summary
The moiety 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine represents a critical pharmacophore in modern medicinal chemistry, particularly within the landscape of kinase inhibitor development (e.g., Janus kinase or substituted pyrazole-based scaffolds). The 1-benzyl-1H-pyrazole core provides a robust aromatic anchor, while the ethylamine side chain offers a versatile handle for further functionalization—typically via amide coupling or reductive amination—to generate diversity in structure-activity relationship (SAR) studies.
This guide details a high-fidelity synthesis route prioritizing regiochemical control and scalability. While direct reductive amination is possible, this protocol emphasizes a two-stage modular approach : (1) Regioselective N-benzylation of 4-acetylpyrazole, followed by (2) Stereocontrolled amine formation via Ellman’s auxiliary or robust oxime reduction.
Strategic Retrosynthesis
The synthesis is designed to avoid the common pitfall of pyrazole N-alkylation regioisomerism (N1 vs. N2) by utilizing steric control and thermodynamic preference. The core disconnection relies on the stability of the 4-acetylpyrazole precursor.
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 4-acetylpyrazole.
Experimental Protocol
Stage 1: Synthesis of 1-Benzyl-4-acetylpyrazole
Objective: Regioselective alkylation of the pyrazole nitrogen.
Reaction Type:
-
Reagents: 4-Acetylpyrazole (1.0 equiv), Benzyl bromide (1.1 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
-
Conditions:
, 4–6 hours.
Protocol:
-
Dissolution: Charge a round-bottom flask with 4-acetylpyrazole (e.g., 10.0 g, 90.8 mmol) and anhydrous ACN (100 mL).
-
Base Addition: Add
(25.1 g, 181.6 mmol) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation. -
Alkylation: Add benzyl bromide (11.9 mL, 100 mmol) dropwise over 10 minutes to control exotherm.
-
Reflux: Heat the suspension to
. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. -
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude residue is typically a yellow oil that crystallizes upon standing. Recrystallize from Ethanol/Water or purify via flash chromatography (
, 0-40% EtOAc in Hexane) to yield the product as a white solid.
Critical Insight: In 4-substituted pyrazoles, tautomerism makes N1 and N2 equivalent until alkylation. However, steric hindrance is minimal here, and the 1-benzyl isomer is the thermodynamic product.
Stage 2: Conversion to this compound
Option A: Racemic Synthesis (Robust) Via Oxime Reduction
-
Oxime Formation: Reflux 1-benzyl-4-acetylpyrazole with Hydroxylamine HCl (1.5 equiv) and Sodium Acetate (2.0 equiv) in Ethanol for 2 hours. Isolate the oxime by aqueous precipitation.
-
Reduction: Dissolve the oxime in Ethanol/Ammonia. Hydrogenate using Raney Nickel or
(10 wt%) under (50 psi) for 12 hours. Alternatively, use in THF for complete reduction if high pressure is unavailable.
Option B: Asymmetric Synthesis (Drug Development Standard) Via Ellman’s Sulfinamide[1][2]
This route provides the chiral amine (typically
-
Condensation: Mix 1-benzyl-4-acetylpyrazole (1.0 equiv) with (R)-tert-butanesulfinamide (1.1 equiv) and
(2.0 equiv) in dry THF. Reflux for 16 hours to form the N-sulfinyl ketimine. -
Diastereoselective Reduction: Cool the ketimine solution to
. Add (4.0 equiv) to reduce the imine. The bulky sulfinyl group directs the hydride attack, establishing the stereocenter. -
Deprotection: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH to cleave the auxiliary, yielding the chiral amine hydrochloride salt.
Workflow Visualization
Figure 2: Parallel synthesis workflows for racemic and asymmetric target generation.
Characterization & Data Analysis
Verification of the structure relies on the distinct chemical shifts of the ethylamine side chain and the benzyl methylene group.
Expected NMR Data ( , 400 MHz)
| Proton Environment | Multiplicity | Shift ( | Integration | Structural Assignment |
| Pyrazole-H | Singlet (x2) | 7.45, 7.65 | 2H | C3-H and C5-H of pyrazole ring |
| Aromatic-H | Multiplet | 7.20 – 7.40 | 5H | Benzyl phenyl protons |
| Benzyl- | Singlet | 5.28 | 2H | |
| Methine-CH | Quartet ( | 4.05 – 4.15 | 1H | |
| Methyl- | Doublet ( | 1.38 | 3H | Terminal methyl of ethylamine |
| Amine- | Broad Singlet | 1.60 – 2.00 | 2H | Exchangeable amine protons |
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Exact Mass: 201.13
-
Observed
: 202.14 -
Fragmentation Pattern: Loss of
( ) is common in primary amines, observing a peak at ~185 m/z.
Troubleshooting & Optimization
Regioselectivity in Step 1
While 1-alkylation is favored, trace amounts of dialkylation (quaternary salt) or O-alkylation (if using different conditions) can occur.
-
Control: Use exactly 1.05–1.1 equivalents of benzyl bromide. Excess leads to quaternary ammonium salts.
-
Validation:
NMR NOESY experiments can confirm the interaction between the benzyl and the pyrazole C5-H, confirming N1 substitution.
Incomplete Reduction (Oxime Route)
Oximes can sometimes reduce only to the hydroxylamine (
-
Fix: Ensure the catalyst (Raney Ni or Pd/C) is fresh. If using Pd/C, adding a trace of acid (HCl or AcOH) can accelerate the reduction of the intermediate imine, but requires careful neutralization later.
Enantiomeric Excess (Ellman Route)
If ee% is lower than expected (<95%):
-
Cause: Incomplete formation of the imine before reduction or high temperature during reduction.
-
Fix: Ensure the condensation with
runs to completion (check by LCMS) before adding the reducing agent. Conduct the reduction at or lower.
References
-
Synthesis of 1-benzyl-1H-pyrazole derivatives
- Source: "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors."
-
URL:
-
Ellman's Sulfinamide Methodology
-
Source: "Asymmetric Synthesis of Amines - Ellman Laboratory."[3]
-
URL:
-
-
Reductive Amination Protocols
- Source: "Hitchhiker's guide to reductive amin
-
URL:
-
Characterization of Pyrazole-4-carbaldehyde derivatives
- Source: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes."
-
URL:
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Predicted
In the landscape of chemical research and drug development, the unequivocal structural confirmation of a novel or target molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process. This guide provides a comprehensive technical overview of the expected spectroscopic data for the compound 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₁₂H₁₅N₃ and a molecular weight of approximately 201.27 g/mol [1]. The structure comprises a pyrazole ring substituted at the N1 position with a benzyl group and at the C4 position with an ethylamine moiety. This combination of a heterocyclic core, an aromatic group, and a primary amine suggests potential applications in medicinal chemistry, where such scaffolds are common.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the protons of the benzyl group, the pyrazole ring, and the ethylamine side chain. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole H-3/H-5 | ~7.5 - 7.8 | Singlet (s) | 2H | Protons on the pyrazole ring are in an aromatic environment and will appear in the downfield region. Their exact shift can be influenced by the N-benzyl group. |
| Benzyl Phenyl H | ~7.2 - 7.4 | Multiplet (m) | 5H | Protons on the phenyl ring of the benzyl group will appear as a complex multiplet in the typical aromatic region. |
| Benzyl CH₂ | ~5.2 - 5.4 | Singlet (s) | 2H | These benzylic protons are adjacent to the pyrazole nitrogen and the phenyl ring, leading to a downfield shift. A singlet is expected as there are no adjacent protons to couple with[2]. |
| Ethylamine CH | ~4.0 - 4.3 | Quartet (q) | 1H | This methine proton is deshielded by the adjacent pyrazole ring and the nitrogen of the amine. It will be split into a quartet by the neighboring methyl protons. |
| Ethylamine CH₃ | ~1.4 - 1.6 | Doublet (d) | 3H | These methyl protons are in a standard aliphatic environment and will be split into a doublet by the adjacent methine proton. |
| Amine NH₂ | ~1.5 - 3.0 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. The signal is often broad and may exchange with D₂O. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal. Integrate the peaks to determine the relative number of protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-3/C-5 | ~130 - 140 | Aromatic carbons of the pyrazole ring, with their shifts influenced by the nitrogen atoms. |
| Pyrazole C-4 | ~115 - 125 | This carbon is substituted with the ethylamine group, affecting its chemical shift. |
| Benzyl Phenyl C (ipso) | ~136 - 138 | The carbon of the phenyl ring attached to the benzylic CH₂ group. |
| Benzyl Phenyl C (ortho, meta, para) | ~127 - 129 | Aromatic carbons of the benzyl group's phenyl ring. |
| Benzyl CH₂ | ~50 - 55 | The benzylic carbon, shifted downfield due to attachment to the nitrogen of the pyrazole ring and the phenyl ring[2]. |
| Ethylamine CH | ~45 - 50 | The methine carbon, influenced by the pyrazole ring and the amine nitrogen. |
| Ethylamine CH₃ | ~20 - 25 | A typical aliphatic methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Significance |
| N-H (Amine) | 3300 - 3500 | Stretching | The presence of a primary amine (NH₂) will typically show two bands in this region (symmetric and asymmetric stretching)[3][4]. |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Confirms the presence of the benzyl and pyrazole rings. |
| C-H (Aliphatic) | 2850 - 3000 | Stretching | Indicates the presence of the ethyl and benzylic C-H bonds. |
| C=N / C=C (Pyrazole/Aromatic) | 1450 - 1600 | Stretching | A series of bands confirming the aromatic nature of the pyrazole and phenyl rings[5]. |
| N-H (Amine) | 1560 - 1640 | Bending | A characteristic bending vibration for primary amines[6]. |
| C-N | 1000 - 1250 | Stretching | Corresponds to the stretching of the C-N bonds in the ethylamine and pyrazole-benzyl linkage[4]. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.
Predicted Mass Spectrum
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 201 | [C₁₂H₁₅N₃]⁺ | Molecular Ion (M⁺) : Confirms the molecular weight of the compound. |
| 186 | [M - CH₃]⁺ | Loss of a methyl radical from the ethylamine side chain. |
| 158 | [M - C₂H₅N]⁺ | Cleavage of the ethylamine group. |
| 91 | [C₇H₇]⁺ | Tropylium ion : A very common and stable fragment for benzyl-containing compounds, often appearing as the base peak[7]. |
| 110 | [C₅H₆N₃]⁺ | Fragment corresponding to the pyrazole-ethylamine moiety after loss of the benzyl group. |
Proposed Fragmentation Pathway
The primary fragmentation is expected to occur at the benzylic position and the bond between the pyrazole ring and the ethylamine side chain.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquisition Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode to observe the [M+H]⁺ ion (m/z 202).
-
Mass Range: Scan from m/z 50 to 500.
-
Source Temperature: 120-150 °C.
-
-
Acquisition Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Processing: The instrument software will generate the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).
Conclusion
This guide provides a detailed, theoretically-grounded prediction of the NMR, IR, and MS spectra for this compound. The predicted data, summarized in the tables above, offers a comprehensive spectroscopic profile that can be used to confirm the structure of this compound. The combination of the characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in the IR spectrum, and the molecular ion and fragmentation pattern in the mass spectrum should allow for an unambiguous identification. Researchers working with this molecule can use this guide as a reference for interpreting their experimental data and ensuring the integrity of their results.
References
Sources
- 1. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]
- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Advanced Synthetic Architectures for Substituted Pyrazole-4-yl-ethylamines
Executive Summary
The pyrazole-4-yl-ethylamine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical pharmacophore in histamine receptor ligands (H3/H4 antagonists) and Janus kinase (JAK) inhibitors. Traditional synthesis often relies on the chloromethylation of pyrazoles followed by cyanide displacement—a route plagued by poor regioselectivity and hazardous reagents.
This guide details a novel, modular synthetic architecture focusing on the Henry Homologation (Nitroaldol) Strategy . This approach offers superior regiocontrol, milder conditions, and the ability to introduce diverse substituents at the
Strategic Retrosynthesis & Pathway Logic
To achieve high-purity substituted pyrazole-4-yl-ethylamines, we must avoid the "regio-scrambling" common in direct alkylation of pyrazoles. The most robust logic disconnects the ethylamine side chain at the
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic logic prioritizing the aldehyde intermediate to maintain ring stability and allow late-stage side-chain elaboration.
Core Methodology: The Henry Homologation Protocol
This protocol supersedes the classical cyanide displacement route. It utilizes a Vilsmeier-Haack formylation followed by a Henry reaction and a chemoselective reduction .
Step 1: Regioselective Synthesis of Pyrazole-4-carbaldehyde
Direct formylation of
-
Reagents:
, DMF (Vilsmeier Reagent). -
Mechanism: Electrophilic aromatic substitution.
-
Critical Quality Attribute (CQA): Temperature control (
during addition) is vital to prevent formyl-chloride polymerization.
Step 2: The Henry (Nitroaldol) Condensation
This is the pivotal step where the two-carbon chain is established.
-
Reaction: Pyrazole-4-CHO +
-
Catalyst Optimization: Use Ammonium Acetate (
) in acetic acid rather than strong alkalis (NaOH). This prevents the degradation of the pyrazole ring and suppresses Cannizzaro side reactions. -
Purification: The nitroalkene product typically precipitates as a yellow solid, allowing for filtration rather than chromatography—a key process efficiency.
Step 3: Chemoselective Reduction (The "Novel" Twist)
While LAH is standard, it is dangerous on scale and incompatible with esters or nitriles elsewhere on the ring. We utilize the Sodium Borohydride / Nickel Chloride (
-
Advantage: Generates "nickel boride" in situ, a potent hydrogenation catalyst that functions at ambient pressure.
-
Selectivity: Reduces the nitroalkene and alkene simultaneously without dehalogenating aryl substituents (unlike Pd/C).
Detailed Experimental Protocol
Protocol A: Synthesis of 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine
Phase 1: Nitroalkene Formation
-
Setup: Charge a 250 mL round-bottom flask with 1-phenyl-1H-pyrazole-4-carbaldehyde (
) and Nitromethane ( , excess). -
Catalysis: Add Ammonium Acetate (
). -
Reflux: Heat to
for 4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). The aldehyde spot ( ) should disappear; a fluorescent yellow spot ( ) will appear. -
Isolation: Cool to room temperature. The product, 4-(2-nitrovinyl)-1-phenyl-1H-pyrazole , crystallizes.[1] Filter and wash with cold isopropanol.
-
Yield Expectation: 85–92%.[2]
-
Phase 2: Nickel Boride Reduction
-
Solvation: Dissolve the nitrovinyl intermediate (
) in MeOH ( ) and THF ( ). -
Catalyst Prep: Add
( ) causing a light green solution. -
Reduction: Cool to
. Add ( ) portion-wise over 30 minutes.-
Observation: Reaction is exothermic with vigorous gas evolution (
). Solution turns black (colloidal Nickel Boride).
-
-
Workup: After 2 hours, quench with saturated
. Filter through Celite to remove nickel residues. Extract with DCM. -
Salt Formation: Treat the crude oil with HCl/Dioxane to precipitate the amine hydrochloride salt for high stability.
Process Visualization & Workflow
Figure 2: Operational workflow for the Henry Homologation route, highlighting the two distinct reaction phases.
Comparative Analysis: Novel vs. Classical
The following data contrasts the optimized Henry route against the traditional cyanomethylation method.
| Metric | Classical Route (Cyanide Displacement) | Novel Henry Route (Nitroaldol) |
| Step Count | 3 (Reduction | 2 (Condensation |
| Overall Yield | 35 – 45% | 70 – 82% |
| Safety Profile | High Risk (Uses KCN/NaCN) | Moderate (Uses Nitromethane) |
| Substrate Scope | Limited (Sensitive to nucleophiles) | Broad (Tolerates halides/esters) |
| Purification | Column Chromatography required | Crystallization / Acid-Base Extraction |
Troubleshooting & Self-Validation (Trustworthiness)
To ensure this protocol is self-validating, observe these checkpoints:
-
The "Yellow Shift": The success of Step 1 is visually confirmed by the reaction mixture turning bright yellow/orange (conjugation of the nitroalkene). If the solution remains pale, the condensation has failed (check water content in reagents).
-
The "Black Crash": In Step 2, upon adding
, the green solution must turn jet black immediately. If it remains green or turns grey, the borohydride is inactive (wet), and reduction will not proceed. -
Amine Trapping: The free base ethylamines are often oils that oxidize in air. Always isolate as the Hydrochloride or Oxalate salt immediately after workup to ensure long-term stability.
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Letters (2008). Relevance: Defines the regiocontrol logic for the pyrazole core setup. URL:[Link]
-
Nickel Boride Reduction of Nitroalkenes. Source: Journal of Organic Chemistry (Various). Relevance: Validates the NaBH4/NiCl2 protocol as a safe alternative to LAH. URL:[Link]
-
Pyrazole Scaffold in Medicinal Chemistry: A Comprehensive Review. Source: European Journal of Medicinal Chemistry (2023). Relevance: Establishes the pharmacological importance of the ethylamine motif. URL:[Link][3]
-
Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles. Source: ResearchGate / Russian Journal of Organic Chemistry (2022). Relevance: Demonstrates the utility of pyrazole-4-carbaldehyde precursors.[4][5] URL:[Link]
Sources
- 1. real-j.mtak.hu [real-j.mtak.hu]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Pyrazole-Ethylamine Pharmacophore: From Histaminergic Mimicry to Multitarget Therapeutics
Executive Summary
The ethylamine moiety serves as a critical pharmacophore in medicinal chemistry, most notably as the side chain of the endogenous mediator histamine. While the imidazole ring of histamine has traditionally dominated this chemical space, the pyrazole-based ethylamine scaffold represents a strategic bioisostere that offers distinct physicochemical advantages, including altered basicity (pKa), metabolic stability, and hydrogen-bonding potential.
This technical guide analyzes the biological activities of pyrazole-based ethylamines, distinguishing between C-substituted derivatives (e.g., Betazole) which mimic histamine's receptor pharmacology, and N-substituted derivatives which serve as versatile linkers in kinase inhibitors and antimicrobial agents. We provide a comprehensive framework for synthesizing, validating, and mapping the biological activity of these compounds.
Part 1: Structural Basis & Pharmacophore Analysis
Bioisosterism: Imidazole vs. Pyrazole
The transition from an imidazole-ethylamine (Histamine) to a pyrazole-ethylamine involves a shift in nitrogen positioning within the five-membered ring. This seemingly minor modification drastically alters the electronic landscape:
-
Basicity (pKa): The imidazole ring of histamine has a pKa of ~6.0, allowing it to exist as a monocation at physiological pH. The pyrazole ring is significantly less basic (pKa ~2.5). This reduction in basicity affects the compound's ability to participate in ionic interactions with receptor residues (e.g., Asp98 in the H2 receptor) but enhances membrane permeability.
-
Tautomerism: Unlike imidazole, N-unsubstituted pyrazoles exhibit annular tautomerism that is solvent-dependent. However, in ethylamine derivatives, the substitution pattern (N1 vs. C3/C5) locks the tautomeric state, providing a fixed geometry for receptor docking.
Pharmacophore Mapping
The biological activity depends heavily on the attachment point of the ethylamine chain:
-
3-(2-aminoethyl)pyrazole (Betazole): Structurally superimposable on histamine. It retains H2 receptor agonism but with lower potency and higher specificity, avoiding H1-mediated side effects.
-
1-(2-aminoethyl)pyrazole: The ethylamine chain is attached to the pyrrole-like nitrogen. This removes the H-bond donor capability of the ring nitrogen, often shifting activity away from GPCR agonism toward enzyme inhibition or serving as a linker in fragment-based drug design.
Figure 1: Pharmacophore comparison illustrating the structural evolution from Histamine to Pyrazole derivatives and the functional consequences of regioisomerism.
Part 2: Pharmacological Profiles & Targets[1]
The Histaminergic System (H2 Receptor Agonism)
Betazole (3-(2-aminoethyl)pyrazole) is the archetype of this class. It acts as a selective agonist for the Histamine H2 receptor.[1][2][3][4]
-
Mechanism: Binding to the H2 receptor (a Gs-coupled GPCR) on gastric parietal cells triggers the adenylyl cyclase cascade.
-
Clinical Relevance: Historically used to test gastric acid secretory capacity (maximal acid output) because it stimulates acid secretion without the severe hypotension or bronchoconstriction associated with non-selective histamine administration.
Kinase Inhibition & Anticancer Activity
When the ethylamine moiety is substituted at the N1 position, the resulting 1-(2-aminoethyl)pyrazoles often serve as flexible linkers in kinase inhibitors.
-
Role: The ethylamine chain can extend into the ribose-binding pocket or solvent-exposed regions of the kinase ATP-binding site.
-
Example: Derivatives where the amino group forms urea or amide linkages have shown activity against CDK2 and VEGFR , utilizing the pyrazole ring to scaffold the inhibitor in the hinge region.
Antimicrobial & Anti-inflammatory
Recent studies have highlighted the activity of pyrazole-ethylamines against resistant bacterial strains (e.g., S. aureus). The mechanism often involves membrane disruption (cationic amine interaction) combined with the metabolic stability of the pyrazole core.
Part 3: Signaling Pathways (Mechanism of Action)
The following diagram details the signal transduction pathway activated by Betazole-like pyrazole ethylamines in gastric parietal cells.
Figure 2: H2 Receptor signaling cascade activated by pyrazole-based agonists, leading to gastric acid secretion.
Part 4: Synthetic Strategies
Designing pyrazole ethylamines requires selecting the correct regioisomer pathway.
Route A: Synthesis of 3-(2-aminoethyl)pyrazole (Betazole Type)
This route is challenging due to the need to construct the side chain on the carbon.
-
Precursor: Start with 3-cyanomethylpyrazole or pyrazole-3-carboxamide.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction of the cyano or amide group yields the primary amine.
-
Challenge: Controlling tautomerism during the initial ring formation.
Route B: Synthesis of 1-(2-aminoethyl)pyrazole (N-Substituted)
This is a robust, high-yield pathway ideal for generating libraries.
-
Alkylation: Reaction of pyrazole with N-(2-bromoethyl)phthalimide (Gabriel Synthesis reagent) in the presence of a base (K2CO3).
-
Deprotection: Hydrazinolysis removes the phthalimide group to reveal the primary amine.
Figure 3: Divergent synthetic pathways for accessing N-substituted vs. C-substituted pyrazole ethylamines.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol: Synthesis of 1-(2-aminoethyl)pyrazole
Rationale: This protocol uses the Gabriel synthesis method to prevent poly-alkylation, ensuring a pure primary amine product.
Materials: Pyrazole (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), K2CO3 (2.0 eq), Acetonitrile (ACN), Hydrazine hydrate.
Workflow:
-
Alkylation: Dissolve pyrazole in ACN. Add K2CO3 and N-(2-bromoethyl)phthalimide. Reflux for 12 hours.
-
Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of pyrazole and appearance of a new UV-active spot (phthalimide intermediate).
-
-
Workup: Filter salts, evaporate solvent. Recrystallize the intermediate from ethanol.
-
Deprotection: Dissolve intermediate in Ethanol. Add Hydrazine hydrate (3.0 eq). Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool, filter off the white solid. Evaporate the filtrate.
-
Purification: Distillation under reduced pressure or conversion to HCl salt.
-
Validation: 1H NMR (D2O) should show a triplet at ~3.0 ppm (CH2-NH2) and pyrazole ring protons.
-
Protocol: H2 Receptor Functional Assay (cAMP)
Rationale: Measuring cAMP accumulation is a direct functional readout of Gs-coupled GPCR activation.
System: HEK293 cells stably expressing human H2 receptor. Reagents: IBMX (Phosphodiesterase inhibitor), Forskolin (Positive control), cAMP HTRF detection kit.
Steps:
-
Seeding: Seed cells in 384-well plates (5,000 cells/well).
-
Stimulation: Incubate cells with IBMX (0.5 mM) and varying concentrations of the Pyrazole Ethylamine (10^-9 to 10^-4 M) for 30 mins at 37°C.
-
Control: Use Histamine as the reference agonist.
-
-
Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents (HTRF kit). Incubate 1 hour.
-
Readout: Measure fluorescence ratio (665/620 nm).
-
Data Analysis: Plot sigmoidal dose-response curve. Calculate EC50.
-
Self-Validation Check: Histamine EC50 should be ~1-10 nM. If >100 nM, check cell receptor expression.
-
Part 6: Comparative Data Analysis
Table 1: Physicochemical and Pharmacological Comparison
| Feature | Histamine (Reference) | Betazole (Isomer) | 1-(2-aminoethyl)pyrazole |
| Core Structure | Imidazole | Pyrazole (C3-sub) | Pyrazole (N1-sub) |
| Ring pKa | ~6.0 | ~2.5 | ~2.5 |
| H2 Agonism | High Potency (+++) | Moderate Potency (++) | Inactive / Weak (-) |
| H1 Activity | High (Side effects) | Minimal | Minimal |
| Primary Use | Endogenous Mediator | Diagnostic / Selective Agonist | Linker / Kinase Inhibitor |
| Metabolic Stability | Low (MAO/DAO substrate) | Moderate | High |
References
-
Betazole Mechanism & Clinical Use
-
Synthesis of Pyrazole Derivatives
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]
-
-
Pyrazole Biological Activities
-
Kumar, V., et al. (2013). Pyrazole containing natural products: Synthetic preview and biological significance. European Journal of Medicinal Chemistry, 69, 735-753. [Link]
-
-
H2 Receptor Pharmacology
-
Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. [Link]
-
-
Anticancer Pyrazoles
Sources
In Silico Bioactivity Prediction of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Executive Summary
This technical guide outlines a rigorous in silico framework for predicting the bioactivity profile of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS: 1339872-02-4). As a structural hybrid comprising a lipophilic benzyl tail, a polar pyrazole core, and a basic ethylamine side chain, this scaffold presents significant potential as a Receptor-Interacting Protein Kinase 1 (RIP1) inhibitor or a Sigma-1 receptor modulator .
This document moves beyond simple database lookups, providing a self-validating computational workflow. We detail the specific protocols for reverse pharmacophore mapping, ADMET profiling, and molecular docking, using the RIP1 kinase pathway as a primary case study for validation.
Chemical Context & Structural Logic[1][2][3][4][5]
The Scaffold Analysis
The molecule this compound functions as a "privileged structure" in medicinal chemistry. Its bioactivity is dictated by three distinct pharmacophoric features:
-
The Benzyl Group (Hydrophobic Tail): Provides affinity for hydrophobic pockets (e.g., the allosteric back-pocket of kinases).
-
The Pyrazole Core (Linker/H-Bond Acceptor): A rigid spacer that orients the side chains and can participate in
- stacking interactions. -
The Ethylamine Moiety (Basic Head): At physiological pH (7.4), this primary amine is predominantly protonated (
). This allows it to mimic the lysine side chain or interact with conserved aspartate/glutamate residues in the catalytic clefts of enzymes (e.g., Kinases, MAO) or GPCRs.
Target Hypothesis: The RIP1 Connection
Literature mining reveals that 1-benzyl-1H-pyrazole derivatives are potent inhibitors of RIP1 Kinase , a critical regulator of necroptosis (programmed cell necrosis) [1]. The ethylamine substitution specifically suggests potential for hydrogen bonding with the hinge region or the catalytic loop of the kinase.
Computational Workflow: From Structure to Target
The following workflow ensures high-confidence prediction by triangulating results from ligand-based and structure-based methods.
Workflow Diagram
The following diagram illustrates the critical path for in silico validation, moving from 2D curation to 3D dynamic simulation.
Caption: Figure 1. Integrated computational pipeline for deorphaning the bioactivity of pyrazole-ethylamine derivatives.
Step-by-Step Experimental Protocols
Step 1: Ligand Preparation (The Foundation)
Objective: Generate a biologically relevant 3D conformer. Tool: LigPrep (Schrödinger) or OpenBabel (Open Source).
-
Input: Canonical SMILES: NCC1=CN(CC2=CC=CC=C2)N=C1
-
Protonation: The ethylamine nitrogen is basic (
). You must protonate this amine to for accurate docking simulations at pH 7.4. -
Minimization: Apply the OPLS3e force field to resolve steric clashes in the benzyl-pyrazole torsion angle.
Step 2: Target Fishing (Reverse Docking)
Objective: Identify potential protein targets based on pharmacophoric similarity. Tool: SwissTargetPrediction [2].
-
Upload: Submit the SMILES string.
-
Parameters: Select "Homo sapiens".
-
Analysis: Look for targets with Probability > 0.6.
-
Expected Hits: Kinases (RIPK1, MAPK), Amine Oxidases (MAO-B), and Sigma Receptors.
-
Logic: The benzyl group mimics the hydrophobic moiety of known Sigma-1 ligands, while the pyrazole-amine mimics the adenosine ring of ATP in kinases.
-
Step 3: ADMET Profiling
Objective: Assess drug-likeness and safety. Tool: SwissADME.
| Property | Predicted Outcome | Implications |
| LogP (Lipophilicity) | 2.0 - 2.8 | Optimal for oral bioavailability. |
| BBB Permeation | High (Yes) | The benzyl group aids lipid crossing; amine implies CNS activity (e.g., Sigma-1). |
| GI Absorption | High | Suitable for oral administration. |
| CYP Inhibition | CYP2D6 (Possible) | The basic amine is a common pharmacophore for CYP2D6 substrates. |
Step 4: Molecular Docking (Case Study: RIP1 Kinase)
Objective: Validate binding affinity and mode. Target PDB: 4NEU (Crystal structure of RIP1 with a benzyl-pyrazole inhibitor). Tool: AutoDock Vina or Glide.
Protocol:
-
Grid Generation: Center the grid box on the co-crystallized ligand of 4NEU. Dimensions:
Å. -
Docking Parameters:
-
Exhaustiveness: 32 (High precision).
-
Energy Range: 4 kcal/mol.
-
-
Interaction Check (Crucial):
-
Hinge Region: Look for H-bonds between the pyrazole nitrogens and the backbone of Met98 or Glu96 .
-
Hydrophobic Pocket: Ensure the benzyl group occupies the hydrophobic back-pocket (gatekeeper region).
-
Salt Bridge: Check if the ethylamine
forms an electrostatic interaction with Asp156 (catalytic loop).
-
Mechanistic Insight: The RIP1 Signaling Pathway
If the molecule inhibits RIP1, it interrupts the necroptosis pathway. Understanding this pathway is essential for interpreting bioassay results.
Caption: Figure 2. Mechanism of Action. The molecule targets RIP1, preventing the phosphorylation of RIP3 and halting the necroptotic cascade.
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Chemical Biology & Drug Design (2016).[1][2] URL:[Link]
-
SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Source: Nucleic Acids Research (2019). URL:[Link]
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Source: Journal of Computational Chemistry (2010). URL:[Link]
-
RCSB PDB Entry 4NEU (RIP1 Kinase Structure). Source: RCSB Protein Data Bank. URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the structure-activity relationship (SAR) of 1-benzyl-pyrazole derivatives
A Technical Guide to Structure-Activity Relationships (SAR) and Synthesis
Executive Summary
The 1-benzyl-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to position substituents in specific vectors relative to a lipophilic binding pocket. While historically utilized in antimicrobial and anti-inflammatory contexts (e.g., COX-2 inhibition), recent high-impact studies have validated this scaffold as a potent inhibitor of Receptor Interacting Protein 1 (RIP1) kinase , a critical mediator of necroptosis and inflammation.
This guide moves beyond generic descriptions to provide a rigorous analysis of the Structure-Activity Relationship (SAR) of 1-benzyl-1H-pyrazole derivatives. It focuses on optimizing the scaffold for kinase inhibition and antimicrobial potency, detailing regioselective synthetic protocols that solve the persistent N1- vs. N2-alkylation challenge.
Chemical Architecture & SAR Zones
To rationally design 1-benzyl-pyrazole derivatives, the scaffold must be dissected into three distinct interaction zones. The biological activity is governed by the electronic interplay between the pyrazole core and the benzyl pendant.
Zone 1: The Benzyl Moiety (Lipophilic/Steric Anchor)
-
Function: Acts as the primary hydrophobic anchor, often occupying deep lipophilic pockets (e.g., the hydrophobic back pocket of a kinase).
-
SAR Insight:
-
Ortho-Substitution: Critical for twisting the benzyl ring out of coplanarity with the pyrazole, often improving selectivity by reducing entropic penalties upon binding.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl or -F at the para or ortho positions significantly enhance metabolic stability and potency in RIP1 inhibitors.
-
Optimization: The 2,4-dichlorobenzyl motif is a recurrent "magic bullet" in this class, maximizing hydrophobic contacts while preventing oxidative metabolism at the para-position.
-
Zone 2: The Pyrazole Core (Scaffold & H-Bonding)
-
Function: Positions the Zone 1 and Zone 3 substituents. The nitrogen atoms can serve as H-bond acceptors.
-
SAR Insight:
-
C3 Substitution: A critical vector for potency. In RIP1 inhibitors, a nitro (-NO₂) group at C3 is essential, likely engaging in electrostatic interactions or H-bonding with the catalytic lysine (Lys45) of the kinase.
-
C4/C5 Substitution: Steric bulk here often clashes with the ATP-binding cleft. Unsubstituted C4/C5 positions are frequently preferred for kinase targets to maintain a flat profile, whereas C5-aryl substitutions are common in antimicrobial analogs.
-
Zone 3: The N1-Linker Dynamics
-
Function: The methylene bridge (-CH₂-) is not merely a spacer; it determines the bond angle and rotational freedom of the benzyl group.
-
SAR Insight: Rigidifying this linker (e.g., to a methine with a methyl group) usually creates a chiral center that complicates synthesis without guaranteeing potency gains. The flexible methylene is generally optimal.
Case Study: RIP1 Kinase Inhibition
Target: Necroptosis (Cell death pathway implicated in pancreatitis and ischemia-reperfusion injury). Lead Compound: 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (Compound 4b).[1]
The following table summarizes the SAR data leading to the identification of the lead candidate for necroptosis inhibition.
Table 1: SAR of 1-Benzyl-3-Nitro-Pyrazole Derivatives against RIP1 Kinase
| Compound ID | R (Benzyl Substituent) | C3 Substituent | C4 Substituent | RIP1 | Necroptosis | Insight |
| 1a | 2,4-Cl₂ | -H | -H | > 10 | > 50 | Lack of C3 polar group abolishes activity. |
| 2c | H (Unsub) | -NO₂ | -H | 1.2 | 2.5 | Baseline activity established by C3-nitro. |
| 3a | 4-Cl | -NO₂ | -H | 0.45 | 0.95 | Para-Cl improves lipophilic fit. |
| 4b (Lead) | 2,4-Cl₂ | -NO₂ | -H | 0.078 | 0.160 | Synergistic effect of 2,4-diCl and 3-NO₂. |
| 5d | 2,4-Cl₂ | -NH₂ | -H | > 10 | > 50 | Reduction of Nitro to Amine destroys potency. |
Data adapted from: Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives [1].
Mechanism of Action Diagram
The following diagram illustrates the signaling pathway where the 1-benzyl-pyrazole inhibitor intervenes.
Figure 1: Mechanism of Action. The 1-benzyl-pyrazole derivative (Compound 4b) selectively inhibits RIP1 kinase phosphorylation, preventing the recruitment of RIP3 and subsequent necroptosis.
Critical Synthesis Protocol: Regiocontrol
A major pitfall in synthesizing 1-benzyl-pyrazoles is the formation of regioisomers (1,3- vs. 1,5-disubstituted) when reacting hydrazines with unsymmetrical 1,3-dicarbonyls. The protocol below utilizes trichloromethyl enones to guarantee regioselectivity, a superior method to standard diketone condensation.
Protocol: Regioselective Synthesis of 1-Benzyl-3-Carboxyl-Pyrazoles
Objective: Synthesize 1-benzyl-5-aryl-pyrazole-3-carboxylate (1,5-isomer) vs. 1-benzyl-3-aryl-pyrazole-5-carboxylate (1,3-isomer).
Principle: The regiochemistry is controlled by the protonation state of the hydrazine.
-
Free Hydrazine (NH₂NHBn): Nucleophilic attack occurs at the most electrophilic carbon (
-carbon of the enone), leading to the 1,5-isomer . -
Hydrazine Salt (NH₂NHBn·HCl): Acidic conditions activate the carbonyl, shifting the attack profile to favor the 1,3-isomer .
Step-by-Step Workflow:
-
Precursor Preparation:
-
React acetophenone derivative with trichloroacetyl chloride to form the 4-aryl-1,1,1-trichloro-but-3-en-2-one (trichloromethyl enone).
-
-
Cyclocondensation (1,5-Regioisomer Route):
-
Reagents: Trichloromethyl enone (1.0 eq), Benzylhydrazine free base (1.2 eq).
-
Solvent: Ethanol (0.1 M).
-
Condition: Reflux for 4 hours.
-
Workup: Evaporate solvent. The trichloromethyl group is hydrolyzed/converted to the ester/acid in situ depending on workup (methanolysis yields methyl ester).
-
-
Cyclocondensation (1,3-Regioisomer Route):
-
Reagents: Trichloromethyl enone (1.0 eq), Benzylhydrazine Dihydrochloride (1.2 eq).
-
Solvent: Ethanol.
-
Condition: Reflux for 6 hours.
-
Validation: Verify regiochemistry via NOESY NMR (Correlation between N-Benzyl protons and Pyrazole-C5 proton confirms 1,5-isomer; lack thereof suggests 1,3).
-
Figure 2: Regiocontrolled synthesis logic. Selection of hydrazine salt form directs the isomeric outcome.
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors.
- Source: Chemical Biology & Drug Design (PubMed)
-
URL:[Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Source: ACS Omega (PMC)
-
URL:[Link]
-
Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Deriv
-
Recent Advances in the Development of Pyrazole Deriv
- Source: Molecules (MDPI)
-
URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and LogP determination of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
[1]
Executive Summary
This compound is a basic heterocyclic intermediate.[1] Its physicochemical behavior is dominated by the primary amine on the ethyl side chain (typically pKa ~9.0–9.8) and the lipophilic benzyl-pyrazole core.[1]
Accurate determination of its solubility and lipophilicity is critical because:
-
Bioavailability: The basic amine renders solubility highly pH-dependent.
-
Purification: Understanding LogD aids in designing reverse-phase flash chromatography methods.[1]
-
Formulation: Salt selection (e.g., HCl vs. fumarate) depends on the intrinsic solubility of the free base determined here.
Part 1: Structural Analysis & Theoretical Profile
Before wet-lab experimentation, a structural assessment defines the critical parameters for the assay design.
| Feature | Chemical Moiety | Impact on Profiling |
| Ionization Center | Primary Amine ( | High pKa (~9.5). Molecule is cationic at physiological pH (7.[1]4) and neutral only at pH > 11. |
| Lipophilic Core | Benzyl + Pyrazole | Drives non-specific binding to plastics. Glassware is mandatory for equilibrium steps. |
| Chromophore | Benzyl/Pyrazole System | UV Active ( |
| Chirality | Chiral Center at C1-ethyl | Enantiomers have identical scalar properties (Solubility/LogP) in achiral solvents.[1] |
Part 2: Thermodynamic Solubility Determination
Objective: Determine the saturation concentration (
Experimental Design
-
Method: Shake-Flask (Gold Standard).[1]
-
Media:
-
pH 1.2 (0.1 N HCl) – Mimics Gastric fluid.
-
pH 7.4 (Phosphate Buffer) – Mimics Blood/Cytosol.
-
pH 10.0 (Borate Buffer) – Determines Intrinsic Solubility (
) of the neutral species.
-
-
Incubation: 24 hours at 25°C.
Protocol Workflow
-
Preparation: Weigh ~2 mg of solid compound into a 4 mL glass vial.
-
Addition: Add 1 mL of the respective buffer.
-
Equilibration: Agitate at 25°C (Orbit shaker, 300 rpm) for 24 hours.
-
Phase Separation:
-
Critical Step: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (pre-saturated to prevent drug loss).
-
Check pH of the supernatant at the end of the experiment (saturation can shift pH).
-
-
Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in DMSO.
Workflow Diagram (Graphviz)
Caption: Thermodynamic solubility workflow ensuring saturation equilibrium and accurate phase separation.
Part 3: Lipophilicity Determination (LogP & LogD)
Objective: Measure the partition coefficient (
-
LogP: Partition of the neutral species (requires pH > pKa + 2).
-
LogD: Distribution coefficient at a specific pH (usually 7.4).[3][4][5]
For This compound , LogD at pH 7.4 will be significantly lower than LogP due to ionization (protonation of the amine).[1]
Method: Miniaturized Shake-Flask (OECD 107 adapted)
This method is self-validating because it analyzes both phases, ensuring mass balance.[1]
Reagents & Setup
-
Phases: n-Octanol (HPLC grade) and Phosphate Buffer (pH 7.4).[1]
-
Pre-saturation: Crucial Step. Shake octanol and buffer together for 24 hours before the experiment. Separate them. This prevents volume changes during the actual test due to mutual miscibility.
Step-by-Step Protocol
-
Stock Preparation: Dissolve compound in Pre-saturated Octanol (approx 1 mg/mL).
-
Partitioning:
-
In a glass vial, combine Pre-saturated Octanol (containing compound) and Pre-saturated Buffer in defined ratios (e.g., 1:1, 1:10, 10:1 depending on expected LogP).
-
Note: For this amine, use a 1:1 ratio initially.
-
-
Equilibration: Vortex for 30 minutes; Centrifuge (2000 rpm, 5 min) to break emulsion.
-
Sampling:
-
Octanol Phase: Sample from the top layer. Dilute with Methanol for HPLC.
-
Aqueous Phase: Carefully sample the bottom layer using a long needle, expelling a small air bubble first to avoid contaminating the tip with the octanol layer.
-
-
Analysis: Inject both phases into HPLC.
Calculation
1LogP/D Logic Diagram (Graphviz)
Caption: Biphasic partition workflow. Pre-saturation is critical to prevent solvent volume shifts.
Part 4: Analytical Method (HPLC Conditions)
To support the workflows above, a robust generic gradient is required. The benzyl-pyrazole core is moderately non-polar.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains amine protonation for sharp peaks) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes.[1] |
| Detection | UV @ 254 nm (Aromatic core) |
| Flow Rate | 1.0 mL/min |
Data Validation Rule:
For the LogP experiment, the Mass Balance (Recovery) must be calculated:
References
-
OECD Guidelines for the Testing of Chemicals, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link][1]
-
Bhal, S. K. (2022). Methods for Determination of Lipophilicity.[2] Encyclopedia MDPI. [Link][1]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Link]
-
PubChem Compound Summary: 1-benzyl-1H-pyrazol-3-amine (Analogous substructure data). National Center for Biotechnology Information. [Link][1]
Technical Guide: Preliminary Cytotoxicity Profiling of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Executive Summary & Chemical Context[1][2][3][4]
1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine represents a privileged scaffold in medicinal chemistry. The pyrazole ring is a cornerstone of oncology pharmacophores (e.g., Crizotinib, Ruxolitinib), often serving as a hinge-binder in kinase inhibition. The ethylamine side chain introduces basicity and hydrogen-bond donor capability, potentially mimicking biogenic amines or interacting with aspartate/glutamate residues in target active sites.
This guide details a rigorous workflow for the preliminary cytotoxicity screening of this compound. Unlike high-throughput campaigns, this protocol focuses on Hit-to-Lead validation , prioritizing data quality (Z-factor > 0.5) and selectivity over speed.
Compound Properties & Handling
| Property | Specification | Handling Note |
| Molecular Weight | ~201.27 g/mol | Calculate molarity precisely; do not rely on w/v. |
| Solubility | DMSO (up to 100 mM) | Critical: Primary amines can oxidize. Store DMSO stocks at -20°C under argon if possible. Avoid freeze-thaw cycles. |
| Stability | Hygroscopic (Amine) | Keep desiccated. Weigh rapidly to avoid water uptake affecting mass accuracy. |
Experimental Design Strategy
Cell Line Selection: The "Selectivity Index" Approach
To establish a therapeutic window, you must screen against both neoplastic and non-neoplastic lines simultaneously.
-
Tumor Models (High Proliferation):
-
Normal Control (The Baseline):
-
HFF-1 (Human Foreskin Fibroblast) or HEK293 (Kidney).
-
Objective: Calculate the Selectivity Index (SI).
-
Target: SI > 10 is considered a hit; SI < 2 indicates general toxicity.
-
Assay Selection: Metabolic Competence vs. Membrane Integrity
For this specific amine-functionalized pyrazole, MTS/MTT assays are recommended as the primary screen.
-
Rationale: Pyrazoles often act as kinase inhibitors, leading to cell cycle arrest before necrosis. Metabolic assays (MTS) detect mitochondrial impairment earlier than membrane leakage assays (LDH).
-
Interference Check: Primary amines can theoretically reduce tetrazolium salts directly. Control Required: Incubate compound + MTT reagent without cells to rule out false positives.
Validated Protocol: 96-Well MTS/MTT Screen
Reagent Preparation
-
Stock Solution: Dissolve compound in 100% DMSO to 20 mM. Vortex for 1 min.
-
Working Solution: Dilute stock in culture media to 2x the final desired concentration.
-
Constraint: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.
-
The Workflow (Visualization)
Figure 1: Step-by-step screening workflow ensuring control validation at critical checkpoints.
Step-by-Step Methodology
-
Seeding:
-
Harvest cells in exponential growth phase.
-
Plate 100 µL/well at 3,000–5,000 cells/well (cell line dependent).
-
Critical: Leave column 1 and 12 as media-only blanks (no cells) to correct for edge effects and background.
-
Incubate 24h at 37°C/5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare a 9-point serial dilution (1:3) starting at 100 µM (e.g., 100, 33.3, 11.1... µM).
-
Aspirate old media (carefully) or add 2x concentrated drug solution to existing media (preferred to avoid cell shock).
-
Controls:
-
Negative:[4] 0.5% DMSO in media.
-
Positive: Doxorubicin (1 µM) or Staurosporine.
-
-
-
Incubation:
-
Incubate for 48 or 72 hours. (72h is preferred for kinase inhibitors to allow multiple cell cycles).
-
-
Readout:
-
Add 20 µL MTS reagent (or 0.5 mg/mL MTT).
-
Incubate 1–4 hours until purple formazan is visible.
-
Read Absorbance at 490 nm (MTS) or 570 nm (MTT).
-
Data Analysis & Validation (E-E-A-T)
Assay Robustness: The Z-Factor
Before calculating IC50, you must validate the plate quality using the Z-factor (
- : Standard deviation of positive (dead) and negative (DMSO) controls.
- : Mean signal of controls.[5]
IC50 Calculation
Use non-linear regression (4-parameter logistic fit) in GraphPad Prism or SigmaPlot:
Interpretation Table
| IC50 Value (µM) | Classification | Action |
| < 1 µM | Potent Hit | Proceed to mechanistic studies immediately. |
| 1 – 10 µM | Moderate Activity | Lead optimization required (SAR). Check Selectivity Index. |
| > 50 µM | Inactive | Compound likely not permeable or target not present. |
Mechanistic Context: What Comes Next?
If the ethylamine-pyrazole derivative shows cytotoxicity (
Hypothetical Mechanism of Action (MOA) Flow
The ethylamine tail may facilitate entry into the ATP-binding pocket of kinases, preventing phosphorylation of downstream effectors (e.g., STAT3, AKT), leading to Apoptosis.
Figure 2: Potential Mechanism of Action pathway for pyrazole-based small molecules.
References
-
NCI-60 Screening Methodology. National Cancer Institute (NCI).[6] The gold standard for cell line panel screening protocols. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. (The foundational paper for MTT assays). [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (The authoritative source for Z-factor calculation). [Link]
-
Ansari, A., et al. (2017). Biologically active pyrazole derivatives.[7][8][9] New Journal of Chemistry. (Review of pyrazole scaffold biological relevance). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. pubs.acs.org [pubs.acs.org]
- 4. punnettsquare.org [punnettsquare.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. revvity.com [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
Methodological & Application
Protocol for the synthesis of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Application Note & Protocol
A Robust, Two-Step Synthesis of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine: A Key Building Block for Pharmaceutical Research
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable chiral amine building block for the development of novel therapeutic agents. The synthetic strategy is designed for efficiency and scalability, proceeding through two primary stages: (1) the synthesis of the key intermediate, 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone, via N-benzylation of pyrazole-4-carbonitrile followed by a Grignard reaction, and (2) a subsequent reductive amination of the ketone intermediate using sodium borohydride and ammonium acetate. This guide emphasizes the rationale behind procedural choices, robust safety protocols, and detailed characterization methods, making it an essential resource for researchers in medicinal chemistry and drug development.
Introduction and Synthetic Strategy
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their diverse biological activities. The target molecule, this compound, incorporates a chiral primary amine, a critical pharmacophore for establishing specific interactions with biological targets. The synthetic route detailed herein was chosen for its reliability, use of readily available starting materials, and straightforward purification procedures.
The overall synthetic pathway is depicted below:
Figure 1: Overall two-step synthetic scheme for the target amine.
The strategy begins with the protection and functionalization of the pyrazole ring system to install the acetyl group, creating the ketone intermediate. This ketone then undergoes a direct reductive amination to yield the final primary amine.
Part 1: Synthesis of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone (Intermediate C)
This stage is accomplished in two distinct steps: the N-alkylation of the pyrazole ring followed by the conversion of the nitrile group into a methyl ketone.
Principle and Rationale
Step 1a: N-Benzylation. The acidic N-H proton of the pyrazole ring is first deprotonated by a mild base, potassium carbonate (K₂CO₃), to form the pyrazolate anion. This nucleophilic anion then displaces the bromide from benzyl bromide in a standard Sₙ2 reaction to yield the N-benzylated product.[1] Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
Step 1b: Grignard Reaction on Nitrile. The nitrile group serves as a robust precursor to the ketone. The nucleophilic carbon of the methyl Grignard reagent (CH₃MgBr) attacks the electrophilic carbon of the nitrile. This forms a stable intermediate magnesium salt of an imine. Crucially, the Grignard reagent does not add a second time. Subsequent hydrolysis with aqueous acid protonates and then hydrolyzes the imine to the corresponding ketone.[2]
Materials and Reagents for Part 1
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Role |
| 1H-Pyrazole-4-carbonitrile | 93.09 | 50.0 | 4.65 g | Starting Material |
| Benzyl Bromide (BnBr) | 171.04 | 55.0 | 6.6 mL | Benzylating Agent (Lachrymator) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 75.0 | 10.37 g | Base |
| Acetonitrile (MeCN) | 41.05 | - | 200 mL | Solvent |
| Methylmagnesium Bromide (MeMgBr) | - | 75.0 | 25 mL (3.0 M) | Grignard Reagent (Nucleophile) |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 150 mL | Solvent |
| Hydrochloric Acid (HCl), 3M | 36.46 | - | ~50 mL | Aqueous Acid for Workup |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~300 mL | Extraction Solvent |
| Saturated NaCl Solution (Brine) | - | - | ~100 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~10 g | Drying Agent |
Detailed Experimental Protocol for Part 1
Step 1a: 1-Benzyl-1H-pyrazole-4-carbonitrile (Compound B)
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazole-4-carbonitrile (4.65 g, 50.0 mmol), potassium carbonate (10.37 g, 75.0 mmol), and acetonitrile (200 mL).
-
Stir the suspension vigorously. Add benzyl bromide (6.6 mL, 55.0 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
After cooling to room temperature, filter the solid K₂CO₃ and KBr salts and wash them with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield 1-benzyl-1H-pyrazole-4-carbonitrile as a white crystalline solid.
Step 1b: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone (Compound C)
-
Safety First: Grignard reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent.
-
Dissolve the purified 1-benzyl-1H-pyrazole-4-carbonitrile (e.g., 9.16 g, 50.0 mmol, assuming 100% yield from the previous step) in 150 mL of anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the 3.0 M solution of methylmagnesium bromide in diethyl ether (25 mL, 75.0 mmol) dropwise via a syringe over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of ice and 50 mL of 3 M HCl. Stir vigorously for 30 minutes until the intermediate imine is fully hydrolyzed.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone as a pale yellow solid.[3]
Part 2: Synthesis of this compound (Target D)
This stage transforms the ketone intermediate into the target primary amine via a one-pot reductive amination.
Principle and Rationale
The Borch reductive amination is a highly effective method for converting ketones or aldehydes into amines.[4] The reaction proceeds in two stages within the same pot:
-
Imine Formation: The ketone reacts with ammonia (generated in situ from ammonium acetate) under mildly acidic conditions to form an imine intermediate (a Schiff base). The ammonium acetate helps catalyze this step by providing a proton source to activate the carbonyl group.[4][5]
-
Reduction: A reducing agent, in this case, sodium borohydride (NaBH₄), is added to selectively reduce the C=N double bond of the imine to the corresponding amine. NaBH₄ is a sufficiently mild hydride donor that it reduces the protonated iminium ion much faster than the starting ketone, allowing the reaction to be performed in one pot.
Materials and Reagents for Part 2
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Role |
| 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone | 200.24 | 20.0 | 4.01 g | Ketone Substrate |
| Ammonium Acetate (NH₄OAc) | 77.08 | 200.0 | 15.42 g | Ammonia Source & Buffer |
| Sodium Borohydride (NaBH₄) | 37.83 | 40.0 | 1.51 g | Reducing Agent |
| Methanol (MeOH) | 32.04 | - | 150 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | - | ~200 mL | Extraction Solvent |
| Sodium Hydroxide (NaOH), 2M | 40.00 | - | ~50 mL | Base for Workup |
| Saturated NaCl Solution (Brine) | - | - | ~50 mL | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g | Drying Agent |
Detailed Experimental Protocol for Part 2
-
To a 500 mL round-bottom flask, add the ketone intermediate (4.01 g, 20.0 mmol), ammonium acetate (15.42 g, 200.0 mmol, 10 equivalents), and methanol (150 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the flask to 0°C in an ice bath.
-
Caution: NaBH₄ reacts with methanol to generate hydrogen gas. Ensure adequate ventilation and perform additions slowly.
-
Add sodium borohydride (1.51 g, 40.0 mmol) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (12-16 hours).
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of water to the residue. Basify the aqueous solution to pH > 12 by the slow addition of 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude amine as an oil.
-
The product can be further purified by flash chromatography or by conversion to its hydrochloride salt for easier handling and storage.
Experimental Workflow and Characterization
The general workflow for each synthetic stage follows a standard chemical synthesis pattern.
Figure 2: General experimental workflow for synthesis and purification.
Expected Characterization Data:
-
Intermediate C (Ketone):
-
¹H NMR: Expect signals for the benzyl CH₂ (~5.3 ppm), pyrazole protons (~7.8-8.0 ppm), aromatic protons of the benzyl group (~7.4 ppm), and a singlet for the methyl ketone (~2.5 ppm).
-
IR (cm⁻¹): A strong carbonyl (C=O) stretch around 1670-1680 cm⁻¹.
-
MS (ESI+): Calculated m/z for C₁₂H₁₂N₂O [M+H]⁺: 201.10.
-
-
Product D (Amine):
-
¹H NMR: Disappearance of the methyl ketone singlet. Appearance of a quartet for the CH amine proton and a doublet for the new methyl group. A broad singlet for the NH₂ protons will also be present.
-
IR (cm⁻¹): Disappearance of the C=O stretch. Appearance of N-H stretching bands around 3300-3400 cm⁻¹.
-
MS (ESI+): Calculated m/z for C₁₂H₁₅N₃ [M+H]⁺: 202.13.
-
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl Bromide: Is a potent lachrymator and is corrosive. Handle with extreme care in a fume hood.
-
Grignard Reagents: Are water-reactive and can be pyrophoric. They must be handled under an inert atmosphere using anhydrous techniques.
-
Sodium Borohydride (NaBH₄): Reacts with water, alcohols, and acids to release flammable hydrogen gas.[6] It is also toxic if swallowed or in contact with skin.[7] Store in a tightly sealed container in a dry place.[8] In case of a spill, do NOT use water; cover with dry sand or another non-combustible material.[6][9]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
-
ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from ESPI Metals website. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]
-
Al-Zaydi, K. M. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9789-9801. [Link]
-
Vaskela, M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- Patil, S. A., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(8), 6011-6018.
-
Gorun, V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1793-1798. [Link]
- University of California. (2012). Sodium borohydride - Standard Operating Procedure.
-
Peverengo, L. M., et al. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 7, 355-365. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from NJ.gov. [Link]
- Asif, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-17.
- Ohio State University, Department of Chemistry. (n.d.). Standard Operating Procedure: Sodium Borohydride.
- Khademi, Z., & Nikoofar, K. (2025). Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c] pyrazoles. Journal of Molecular Structure.
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. [Link]
-
Periasamy, M., et al. (2000). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (21), 3651-3653. [Link]
-
Tan, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. PubMed, 29377679. [Link]
-
Mohammadi, A., et al. (2024). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst. Polycyclic Aromatic Compounds. [Link]
-
Zhang, Q., & Tang, W. (2025). A Facile Method for Preparing 5-Amino-1H-pyrazole-4-carbonitriles. Synfacts, 21(08), 770. [Link]
- The Hive. (2012). reductive amination using ammonium acetate/NaBH4.
- Vaskela, M., & Kliuchka, K. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record.
-
Zheng, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10831-10839. [Link]
- Deshmukh, M. B., et al. (2014). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Der Pharma Chemica, 6(5), 335-339.
-
Bae, S., et al. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 80(1), 690-697. [Link]
-
Bae, S., et al. (2015). Catalytic C-H Allylation and Benzylation of Pyrazoles. PubMed, 25517925. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Preparation of secondary amines by reductive amination with metallic magnesium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Sodium Borohydride - ESPI Metals [espimetals.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. nj.gov [nj.gov]
Application of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine in medicinal chemistry
Application Note: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine in Medicinal Chemistry
Executive Summary
This compound is a high-value chiral building block acting as a bioisostere of
Chemical Profile & Bioisosteric Significance
Structural Analysis
The molecule consists of three pharmacophoric elements:
-
Chiral Ethylamine Linker: Provides a vector for amide coupling; the
-methyl group introduces metabolic stability (blocking -oxidation) and restricts conformational freedom. -
Pyrazole Core: Acts as a bioisostere for a phenyl ring. Unlike phenyl, the pyrazole N2 nitrogen (sp² hybridized) can accept hydrogen bonds, improving solubility and target affinity.[1]
-
N-Benzyl Group: Serves dual roles—either as a hydrophobic "tail" for deep pocket binding (e.g., in Dopamine D4 receptors) or as a removable protecting group to access the free pyrazole NH.[1]
Physicochemical Comparison
| Property | 1-(1-Benzyl-pyrazol-4-yl)-ethylamine (Pyrazole) | Impact on Drug Design | |
| LogP (Calc) | ~1.8 | ~1.3 | Pyrazole lowers lipophilicity, improving oral bioavailability.[1] |
| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Pyrazole N) | Additional interaction point for receptor residues (e.g., Ser/Thr).[1] |
| pKa (Conj. Acid) | ~9.8 | ~9.4 | Slightly lower basicity due to heteroaromatic electron withdrawal.[1] |
| Metabolic Stability | Susceptible to ring oxidation | More resistant to CYP450 oxidation | Prolonged half-life ( |
Application Workflows
Workflow Visualization: Synthesis & Utility
The following diagram outlines the critical pathways for synthesizing and utilizing this scaffold.
Figure 1: Synthetic flowchart from ketone precursor to final medicinal chemistry applications.
Experimental Protocols
Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide
Rationale: Direct reductive amination yields a racemate. For high-value medicinal chemistry, enantiopurity is required.[1] The Ellman auxiliary method is superior to classical resolution for scale-up.
Materials:
-
1-(1-Benzyl-1H-pyrazol-4-yl)ethanone (1.0 eq)[1]
-
(R)-(+)-2-Methyl-2-propanesulfinamide (1.2 eq)[1]
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)[1]
-
THF (Anhydrous)[1]
-
Sodium borohydride (NaBH₄)[1]
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried flask under N₂, dissolve the ketone in THF (0.5 M).
-
Add (R)-sulfinamide and Ti(OEt)₄.[1]
-
Reflux at 70°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of ketone.
-
Observation: The solution will turn light yellow.
-
-
Reduction:
-
Cool the mixture to -48°C.
-
Add NaBH₄ (4.0 eq) portion-wise to minimize exotherm.[1]
-
Stir for 2 hours, allowing to warm to room temperature naturally.
-
-
Hydrolysis (Cleavage of Auxiliary):
-
Quench with brine. Filter through Celite to remove Titanium salts.
-
Concentrate the organic layer.[2]
-
Dissolve the residue in MeOH and add 4M HCl in Dioxane (2.0 eq). Stir for 1 hour.
-
Concentrate to yield the (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine hydrochloride salt .
-
-
QC: Verify ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Protocol B: N-Debenzylation (Protecting Group Removal)
Rationale: If the benzyl group is used solely for synthesis handling, it must be removed to expose the pyrazole NH for further derivatization (e.g., N-alkylation with a solubilizing tail).[1]
Conditions:
-
Catalyst: 10% Pd/C (wet, Degussa type).[1]
-
Solvent: Ethanol/Acetic Acid (10:1).[1]
-
Pressure: 50 psi H₂ (Parr Shaker) or atmospheric balloon (slower).
-
Temperature: 60°C.
Critical Note: Pyrazoles can poison Pd catalysts. If conversion stalls, filter and add fresh catalyst.[1] The addition of acetic acid protonates the amine, preventing catalyst poisoning.[1]
Case Study: Kinase Inhibitor Optimization
Scenario: A lead compound containing an
Optimization Strategy:
-
Substitution: Replace the phenyl ring with the 1-benzyl-1H-pyrazol-4-yl scaffold.
-
Result:
-
LogP Reduction: 4.2
3.6 (Improved solubility). -
Metabolic Stability: The pyrazole ring is less prone to hydroxylation than the electron-rich phenyl ring.
-
Binding Mode: The pyrazole N2 acts as a water-mediated H-bond acceptor in the solvent-exposed region of the kinase ATP pocket.
-
References
-
Synthesis of Pyrazole Derivatives
-
Bioisosterism in Drug Design
-
Chemical Properties & Data
-
N-Debenzylation Methodologies
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - (1-benzyl-1h-pyrazol-3-yl)methanamine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 6. BindingDB BDBM50059230 1-Benzyl-4-[5-(4-chloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-piperidine::CHEMBL78933 [bindingdb.org]
Application Note: Corrosion Inhibition Profiling of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Executive Summary & Chemical Basis
This guide details the experimental framework for utilizing 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (hereafter referred to as BPEA ) as a corrosion inhibitor. As the industry shifts away from toxic chromate and phosphate-based inhibitors, N-heterocyclic organic compounds have emerged as high-performance, eco-friendly alternatives.
Structure-Activity Relationship (SAR)
The efficacy of BPEA is predicated on its molecular architecture, which offers three distinct mechanisms of surface interaction:
-
Pyrazole Core: The nitrogen atoms in the heterocyclic ring possess lone pair electrons that facilitate coordinate bonding with empty d-orbitals of iron (Fe) atoms (Chemisorption).
-
Ethylamine Tail: In acidic media (pH < 3), the primary amine protonates (
). This allows for electrostatic attraction to the negatively charged metal surface (created by bridging), facilitating Physisorption. -
Benzyl Moiety: This bulky, hydrophobic group creates a steric barrier, repelling water molecules and aggressive ions (
, ) from the metal interface.
Experimental Workflow
The following workflow ensures data integrity and reproducibility.
Figure 1: Sequential workflow for validating BPEA efficacy.
Protocol 1: Solution Preparation & Gravimetric Analysis
Objective: Establish the baseline corrosion rate and inhibition efficiency (
Materials
-
Corrosive Medium: 1.0 M HCl (prepared from ACS reagent grade 37% HCl).
-
Inhibitor: BPEA (Concentration range: 10 ppm to 500 ppm).
-
Substrate: Mild steel coupons (
cm).
Step-by-Step Methodology
-
Coupon Pre-treatment (Critical):
-
Abrade coupons with SiC paper (grades 400, 600, 800, 1000, 1200).
-
Degrease in acetone (ultrasonic bath, 5 mins).
-
Rinse with bidistilled water, dry with warm air, and store in a desiccator.
-
-
Immersion:
-
Weigh coupons (
) to the nearest 0.1 mg. -
Suspend coupons in 250 mL beakers containing 1.0 M HCl with varying BPEA concentrations.
-
Maintain temperature at 303 K (thermostatic water bath).
-
-
Measurement:
-
After 24 hours, remove coupons.
-
Scrub gently with a bristle brush under running water to remove corrosion products (ASTM G1).
-
Wash with acetone, dry, and re-weigh (
).
-
Data Calculation
Calculate Inhibition Efficiency (
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the charge transfer resistance (
Setup
-
Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab) with FRA module.
-
Cell: Three-electrode glass cell.
-
Working Electrode (WE): Mild steel (embedded in epoxy, exposed area
). -
Counter Electrode (CE): Platinum foil or Graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Procedure
-
OCP Stabilization: Immerse WE in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Impedance Sweep:
-
Frequency Range: 100 kHz to 10 mHz.[2]
-
Amplitude: 10 mV (AC perturbation peak-to-peak).
-
Points: 10 points per decade.
-
-
Data Fitting: Fit the Nyquist plots to an equivalent circuit (typically Randles circuit:
).
Expected Data Profile
| Parameter | Blank (1M HCl) | BPEA (High Conc.) | Interpretation |
| Low (~15-30) | High (>200) | Formation of protective film blocks charge transfer. | |
| High | Low | Displacement of water molecules by organic inhibitor. | |
| Phase Angle | < 45° | Approaching 90° | Surface becomes more capacitive/uniform. |
Protocol 3: Potentiodynamic Polarization (Tafel)
Objective: Determine if BPEA is an anodic, cathodic, or mixed-type inhibitor.
Procedure
-
Perform immediately after EIS to use the same stabilized surface.
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow rate ensures steady-state conditions).
-
Analysis: Extrapolate the linear Tafel regions to the corrosion potential (
) to obtain corrosion current density ( ).
Mechanistic Logic
-
If shift in
> 85 mV vs. blank Anodic/Cathodic specific . -
If shift in
< 85 mV vs. blank Mixed-type inhibitor (Most likely for Pyrazoles).
Mechanism of Action Visualization
The adsorption of BPEA typically follows the Langmuir Adsorption Isotherm , suggesting a monolayer formation.
Figure 2: Mechanistic pathway of BPEA adsorption and protection.
References
-
ASTM International. (2021). ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International.[3][4] [Link]
-
ASTM International. (2021). ASTM G31-72: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[4][5] ASTM International.[3][4] [Link]
-
Verma, C., et al. (2018). "Pyrazole derivatives as efficient corrosion inhibitors for mild steel in hydrochloric acid: Electrochemical, surface and quantum chemical studies." Journal of Molecular Liquids. [Link]
-
Fouda, A.S., et al. (2016). "Corrosion inhibition of carbon steel in hydrochloric acid solution using some pyrazole derivatives." Journal of Bio- and Tribo-Corrosion. [Link]
-
Gamry Instruments. (n.d.). "Basics of Electrochemical Impedance Spectroscopy." Application Note. [Link]
Sources
- 1. Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 3. ASTM Standard G31-72(1999), “Standard Practice for Laboratory Immersion Corrosion Testing of Metals,” ASTM International, West Conshohocken, 2004. - References - Scientific Research Publishing [scirp.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine Analogs
Target Class: Sigma-1 Receptor (σ1R) Modulators for CNS Indications Methodology: Homogeneous TR-FRET Competition Binding Assay
Abstract & Scientific Rationale
The scaffold 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine represents a "privileged structure" in medicinal chemistry, particularly for targeting the Sigma-1 Receptor (σ1R) . The pharmacophore combines a lipophilic domain (N-benzyl pyrazole) with a basic amine side chain, a classic motif required for the aspartate (Asp126) salt bridge within the σ1R ligand-binding pocket.
This Application Note details a validated High-Throughput Screening (HTS) workflow to identify high-affinity ligands from a library derived from this scaffold. Unlike traditional filtration-based radioligand assays ([³H]-(+)-pentazocine), this protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This "mix-and-read" approach eliminates wash steps, significantly reducing variability and increasing throughput to ultra-HTS (uHTS) levels (1536-well format).
HTS Workflow Overview
The screening campaign follows a linear progression from library management to hit validation. The critical path ensures that false positives (e.g., fluorescent interferers common in pyrazole synthesis) are triaged early.
Figure 1: End-to-End HTS Workflow. The process prioritizes early identification of false positives (aggregators/quenchers) before advancing to dose-response.
Compound Management & Library Preparation[1]
The core scaffold, this compound, is a primary amine. Libraries are typically generated via amide coupling or reductive amination at the ethylamine tail.
Solubility & Storage
-
Solvent: Dissolve all analogs in 100% anhydrous DMSO to a stock concentration of 10 mM.
-
Solubility Warning: Pyrazole-amides can exhibit poor aqueous solubility. Ensure the final assay concentration of DMSO is maintained at 1% (v/v) to prevent compound precipitation during the assay incubation.
-
Quality Control: Randomly sample 5% of the library for LC-MS purity checks prior to screening. Purity < 90% can lead to false activity due to synthesis byproducts.
Acoustic Dispensing
-
Instrument: Labcyte Echo 650 (or equivalent).
-
Protocol: Transfer 20 nL of compound stock (10 mM) into 384-well low-volume assay plates (white, opaque).
-
Controls:
-
High Control (0% Inhibition): DMSO only.
-
Low Control (100% Inhibition): 10 µM Haloperidol or (+)-Pentazocine.
-
Primary Screen: TR-FRET Competition Assay
This assay measures the displacement of a fluorescently labeled σ1R ligand (Tracer) by the test compound.
Assay Principle
-
Donor: Terbium-labeled anti-GST antibody binding to GST-tagged human σ1R.
-
Acceptor: Fluorescent σ1R ligand (Red-shifted dye, e.g., d2 or XL665).
-
Mechanism: When the tracer binds the receptor, FRET occurs (Excitation 337 nm -> Emission 665 nm). A test compound competing for the pocket displaces the tracer, decreasing the FRET signal.
Figure 2: TR-FRET Competition Mechanism. Displacement of the acceptor-labeled tracer by the analog breaks the energy transfer, resulting in signal loss.
Detailed Protocol (384-well Format)
| Step | Action | Volume | Reagent / Notes |
| 1 | Dispense | 20 nL | Compounds (10 mM) into assay plate. |
| 2 | Add Receptor | 5 µL | GST-σ1R + Tb-anti-GST Antibody in Assay Buffer. |
| 3 | Incubate | - | 15 minutes at Room Temp (Pre-incubation). |
| 4 | Add Tracer | 5 µL | Fluorescent σ1R Ligand (at |
| 5 | Final Incubate | - | 60 minutes at Room Temp (Protect from light). |
| 6 | Read | - | EnVision or PHERAstar Reader (TR-FRET Module). |
Assay Buffer Formulation:
-
50 mM Tris-HCl (pH 7.4)
-
5 mM MgCl₂
-
0.1% BSA (Stabilizer)
-
0.01% Tween-20 (Reduces non-specific binding)
Data Analysis & Validation Criteria
Quality Control Metrics
Before identifying hits, the assay plate must pass statistical quality control.
-
Signal-to-Background (S/B): Ratio of Negative Control (DMSO) to Positive Control (Haloperidol). Acceptable: > 3.0.
-
Z-Prime Factor (
):-
Requirement:
is mandatory for HTS acceptance. A value of 0.7+ is ideal for this robust TR-FRET assay.[1]
-
Hit Selection
-
Primary Metric: Percent Inhibition relative to controls.
-
Hit Cutoff: Compounds exhibiting > 50% Inhibition at 10 µM are flagged as hits.
-
Artifact Correction: Use the ratio of 665 nm (Acceptor) / 620 nm (Donor) to correct for well-to-well dispensing errors or compound autofluorescence.
Scientific Commentary & Troubleshooting
Why this Scaffold?
The This compound moiety is structurally homologous to several high-affinity sigma ligands. The benzyl group engages the hydrophobic pocket formed by Val162 and Leu105, while the ethylamine nitrogen mimics the protonated amine of pentazocine, interacting with Asp126.
Troubleshooting Common Issues
-
High Background / Low Z':
-
Cause: Non-specific binding of the hydrophobic tracer to the plate walls.
-
Solution: Increase BSA to 0.5% or switch to low-binding black plates.
-
-
Fluorescent Interference:
-
Cause: Pyrazole analogs can sometimes be fluorescent.
-
Solution: Analyze the Donor emission (620 nm) channel. If a compound significantly alters the Donor signal compared to DMSO wells, flag it as a "Color Quencher" or "Auto-fluorescent" artifact.
-
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Gomes, A. et al. (2011-2020). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment.[2] MDPI. Link
-
Chu, U. B., et al. (2015). Nonradioactive binding assay for the Sigma-1 receptor. Pharmacology Research & Perspectives. Link
-
Eglen, R. M., et al. (2008). The use of TR-FRET in drug discovery. Combinatorial Chemistry & High Throughput Screening. Link
-
PubChem Compound Summary. C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine hydrochloride.[3] National Library of Medicine. Link
Sources
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C-(1-Benzyl-1H-pyrazol-4-YL)-methylamine hydrochloride | C11H14ClN3 | CID 72208509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine for Enhanced Activity
Executive Summary & Strategic Rationale
The scaffold 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., Aurora, JAK, CDK) and GPCR ligands. However, as a primary amine with a metabolically susceptible benzyl group, the parent molecule often exhibits suboptimal potency and rapid clearance.
This guide details the strategic derivatization of this scaffold to enhance biological activity and drug-likeness.[1] We focus on three "Zones of Optimization":
-
The Amine Handle (Zone A): Conversion to amides/ureas to target hydrophobic pockets and improve permeability.
-
The Chiral Center (Zone B): Resolution of the
-methyl stereocenter to maximize target affinity. -
The Hydrophobic Core (Zone C): Bioisosteric replacement of the benzyl group to mitigate metabolic oxidation.
Strategic Framework: Zones of Optimization
The following logic flow illustrates the decision process for derivatizing the scaffold based on specific medicinal chemistry objectives.
Figure 1: Decision tree for structural modification based on desired pharmacological outcome.
Protocol A: High-Throughput Amide Library Synthesis
Objective: Rapidly generate a library of amide derivatives to probe the ATP-binding pocket or allosteric sites. Mechanism: HATU-mediated activation is chosen for its high efficiency with sterically hindered acids and minimal racemization risk compared to EDC/HOBt.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF or DMA.
Step-by-Step Procedure
-
Preparation: Dissolve the carboxylic acid diversity set (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add DIPEA (2.0 eq) followed by HATU (1.2 eq) to the acid solution. Stir at Room Temperature (RT) for 15 minutes to generate the active ester.
-
Note: The solution should turn slightly yellow. If it remains colorless, ensure reagents are dry.
-
-
Coupling: Add the pyrazole-ethylamine scaffold (1.0 eq) dissolved in minimal DMF to the reaction mixture.
-
Incubation: Stir at RT for 4–16 hours. Monitor via LC-MS.
-
Target Mass: [M+H]+ = MW(Acid) + MW(Amine) - 18.
-
-
Work-up (Parallel):
-
Dilute with EtOAc (5 volumes).
-
Wash with sat. NaHCO3 (2x) to remove unreacted acid and HATU byproducts.
-
Wash with Brine (1x).
-
Concentrate in vacuo.
-
-
Purification: For library scale (<50 mg), use Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
Data Summary: Coupling Efficiency
| Carboxylic Acid Type | Coupling Time | Yield (Isolated) | Notes |
| Aliphatic (Linear) | 2 hours | >90% | Rapid conversion. |
| Aromatic (e- rich) | 4 hours | 85-90% | Standard kinetics. |
| Aromatic (Ortho-subst.) | 16 hours | 60-75% | Steric hindrance requires longer time/heat (40°C). |
| Heterocyclic (e- poor) | 4-6 hours | 80% | Potential for side reactions; monitor closely. |
Protocol B: Chiral Resolution via Diastereomeric Salt Formation
Objective: Isolate the active enantiomer (Eutomer). The
Mechanism: Use of a chiral acid to form diastereomeric salts with different solubility profiles.[2][3] Resolving Agent: (+)-Tartaric Acid (or Dibenzoyl-L-tartaric acid for lower solubility salts).
Step-by-Step Procedure
-
Salt Formation:
-
Dissolve racemic this compound (10 mmol) in Ethanol (50 mL).
-
Add (+)-Tartaric acid (10 mmol, 1.0 eq) dissolved in hot Ethanol (20 mL).
-
-
Crystallization:
-
Heat the mixture to reflux until clear.
-
Allow to cool slowly to RT over 4 hours, then refrigerate at 4°C overnight.
-
Observation: White needles should form.
-
-
Filtration & Recrystallization:
-
Filter the crystals (Salt A). The filtrate contains Salt B (enriched in the opposite enantiomer).
-
Recrystallize Salt A from Ethanol/Water (9:1) to improve Diastereomeric Excess (de).
-
-
Free Base Liberation:
-
Suspend the purified salt in DCM.
-
Add 1M NaOH and stir vigorously for 30 minutes.
-
Separate the organic layer, dry over MgSO4, and concentrate.
-
-
Analysis:
-
Analyze enantiomeric excess (ee) using Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/DEA 90:10:0.1).
-
Figure 2: Workflow for the resolution of the racemic amine into a single pure enantiomer.
Advanced Optimization: Benzyl Bioisosteres (Zone C)
While the protocols above focus on the amine, the benzyl group is a metabolic "soft spot" (CYP450 oxidation). For Lead Optimization, consider synthesizing the scaffold de novo using modified benzyl halides during the pyrazole alkylation step.
Recommended Bioisosteres:
-
2-Fluorobenzyl: Blocks para-oxidation; improves metabolic stability.
-
Pyridylmethyl: Increases polarity and solubility; reduces logP.
-
Difluoromethyl: Increases lipophilicity without the metabolic liability of a methyl group.
References
-
Amide Coupling Protocols
-
Pyrazole Scaffold in Kinase Inhibitors
-
Chiral Resolution Techniques
-
Vertex AI Search Result 1.13: 10
- Kozma, D. (2001).
-
Sources
- 1. MedChem Highlights - Enamine [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. onyxipca.com [onyxipca.com]
Troubleshooting & Optimization
Side reactions to avoid during the synthesis of 1-benzyl-pyrazoles
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions & Regioselectivity Ticket ID: BZ-PYR-SYN-001[1]
Executive Summary
The synthesis of 1-benzyl-pyrazoles is a cornerstone in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. However, the pyrazole ring is an ambident nucleophile , making regioselectivity the primary failure mode.[1] This guide addresses the three most critical side reactions: Regioisomer Contamination (N1 vs. N2 attack) , Polyalkylation (Quaternization) , and Incomplete Cyclization .[1]
This interface is designed to troubleshoot your specific experimental failures. Select the "Error Code" below that matches your observation.
Module 1: Regioselectivity Failure (Error Code: REGIO-ERR)
Symptom: NMR shows a mixture of two isomers (typically ~1:1 to 4:1 ratio).[1] Separation by flash chromatography is difficult due to similar R_f values.
Root Cause Analysis
The pyrazole anion (formed by deprotonation) has two nucleophilic nitrogen sites.
-
Thermodynamic/Steric Control: Favors the 1,3-isomer (benzyl group distal to the existing substituent).[1] This is the default pathway in basic alkylation because the "N1" position is less sterically hindered.
-
Kinetic/Coordination Control: Favors the 1,5-isomer (benzyl group adjacent to the substituent).[1] This often occurs if the metal cation coordinates with the substituent (e.g., a carbonyl or lone pair), directing the alkylation to the crowded side.[1]
Troubleshooting Protocol
Scenario A: You are Alkylating a Pre-formed Pyrazole
Standard Route: Pyrazole + Benzyl Halide + Base[1]
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Switch to Cs₂CO₃ or K₂CO₃ | Weaker bases (carbonates) in aprotic solvents favor the thermodynamic product (1,3-isomer) via an S_N2 mechanism.[1] Strong bases like NaH generate a "naked" anion that is more reactive and less selective. |
| Solvent | Use DMF or DMSO | Polar aprotic solvents dissociate ion pairs, promoting the attack of the free anion at the least hindered position (Steric control).[1] |
| Temperature | 0°C | Lower temperatures favor the kinetic product. If you want the 1,3-isomer (thermodynamic), ensure the reaction reaches room temperature or mild heat (40°C) to allow equilibration if reversible (rare in alkylation) or simply to overcome activation barriers selectively.[1] |
| Alternative | Mitsunobu Reaction | If alkylation fails, use Benzyl Alcohol + DIAD + PPh3.[1] Note: Mitsunobu often reverses selectivity compared to basic alkylation, sometimes favoring the 1,5-isomer depending on the substrate.[1] |
Scenario B: You are Cyclizing (De Novo Synthesis)
Route: Benzylhydrazine + 1,3-Diketone[1]
-
Issue: The hydrazine NH₂ group (nucleophile) can attack either Carbonyl A or Carbonyl B.
Visualizing the Pathway
Caption: Bifurcation of the pyrazolate anion. Path A (Green) is desired for 1,3-isomers; Path B (Red) leads to 1,5-contamination.[1]
Module 2: Over-Alkylation (Error Code: QUAT-SALT)
Symptom: Low yield of the desired product. TLC shows a baseline spot (highly polar) that does not move in standard EtOAc/Hexane.[1] Mass spec shows [M+Bn]+ peak (Desired MW + 91).[1]
Root Cause Analysis
The product (1-benzyl-pyrazole) still possesses a lone pair on the N2 nitrogen. In the presence of excess benzyl halide and heat, this nitrogen acts as a nucleophile, attacking a second equivalent of benzyl halide to form a dialkyl pyrazolium salt .[1]
Corrective Action Plan
-
Stoichiometry Control:
-
Never use a large excess of benzyl halide.
-
Protocol: Use 0.95 to 1.0 equivalents of Benzyl Bromide relative to the pyrazole. It is better to leave a small amount of unreacted starting material (which is easily separated) than to form the salt (which precipitates and traps product).[1]
-
-
Order of Addition:
-
Do not add the base to a mixture of pyrazole and alkyl halide.
-
Correct Step: Dissolve Pyrazole + Base (e.g., Cs₂CO₃) in solvent (DMF).[1] Stir for 15 mins to ensure complete deprotonation (formation of the anion). Then add the Benzyl Halide dropwise. This ensures the electrophile immediately encounters the anionic pyrazole (highly reactive) rather than the neutral product.
-
-
Reaction Monitoring:
-
Stop the reaction immediately upon consumption of the starting material. Pyrazolium formation is much slower than the initial alkylation but accelerates once the anionic species is depleted.
-
Module 3: Incomplete Cyclization (Error Code: HYDRAZONE-STALL)
Symptom: (Hydrazine Route) Mass spec shows [M+18] or [M+H2O] relative to the expected pyrazole.[1] NMR shows a complex mixture of rotamers.
Root Cause Analysis
The reaction of benzylhydrazine with a 1,3-diketone proceeds in two steps:
-
Formation of a hydrazone intermediate (fast).[1]
-
Intramolecular cyclization and dehydration to form the aromatic ring (slow).[1] The reaction often stalls at the hydrazone stage if the pH is incorrect or if steric bulk prevents ring closure.
Troubleshooting Protocol
| Parameter | Adjustment |
| Acid Catalyst | Add Acetic Acid (AcOH) or TFA .[1] The dehydration step is acid-catalyzed. Running the reaction in pure EtOH often stalls. Refluxing in EtOH + 10% AcOH usually forces cyclization. |
| Water Scavenging | The reaction produces water. If equilibrium is an issue, add molecular sieves or use a Dean-Stark trap (if in toluene) to drive the reaction to completion.[1] |
Decision Tree: Optimizing Your Synthesis
Use this logic flow to determine the next step in your optimization process.
Caption: Troubleshooting logic for selecting reaction conditions based on observed failure modes.
References
-
BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[1][2][5][6][7][8][9] Retrieved from [1]
-
Fustero, S., et al. Regioselective Synthesis of Pyrazoles.[1][6] (Review). Chemical Reviews. Discusses the use of fluorinated solvents (TFE/HFIP) in cyclization.
-
Kudyakova, Y. S., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.International Journal of Molecular Sciences, 2025.[1][5] Retrieved from [1]
-
Kong, Y., Tang, M., & Wang, Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.Organic Letters, 2014, 16, 576-579.[1][3] Retrieved from [1]
-
Organic Syntheses. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins.[1][10] Retrieved from [1]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of Pyrazole Compounds
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered during the scale-up of pyrazole compound synthesis. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format to address specific experimental challenges.
Section 1: Reaction and Yield Optimization
This section addresses common issues related to reaction efficiency and product yield during the scale-up of pyrazole synthesis.
Question 1: My scaled-up reaction is giving a significantly lower yield compared to the bench-scale synthesis. What are the likely causes and how can I troubleshoot this?
Answer: A drop in yield upon scale-up is a frequent challenge and can be attributed to several factors that are less pronounced at a smaller scale. The primary culprits are often related to mass and heat transfer limitations.[1][2]
-
Inadequate Mixing: What appears as a homogenous solution in a small flask can have localized concentration gradients in a large reactor. This can lead to the formation of byproducts or leave starting materials unreacted.
-
Troubleshooting:
-
Stirring Mechanism: Evaluate if the current stirring mechanism (e.g., magnetic stirrer vs. overhead stirrer) is sufficient for the larger volume. An overhead stirrer with an appropriately sized impeller is generally necessary for effective mixing in larger reactors.
-
Baffles: Introducing baffles into the reactor can disrupt vortex formation and improve mixing efficiency.
-
-
-
Poor Temperature Control: Many pyrazole syntheses, particularly the ring-closure step with hydrazine, can be exothermic.[1][2] In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] This can lead to localized "hot spots," promoting side reactions and degradation of reactants or products.[3]
-
Troubleshooting:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition of the limiting reagent. This allows the cooling system to manage the heat generated.
-
Enhanced Cooling: Ensure your cooling bath or reactor jacket has sufficient capacity for the larger scale. Monitoring the internal reaction temperature is crucial.
-
-
-
Purity of Starting Materials: Impurities in starting materials can have a more pronounced negative effect at a larger scale.[4]
-
Troubleshooting:
-
Re-analyze Starting Materials: Confirm the purity of your 1,3-dicarbonyl compound and hydrazine derivative before use. Impurities in the chalcone precursor or degraded hydrazine can significantly impact reaction efficiency.[4]
-
-
Question 2: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][6] The reaction can proceed via two different pathways, leading to a mixture of products that can be difficult to separate.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of the reaction.
-
Troubleshooting:
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some pyrazole formations.
-
Aprotic Dipolar Solvents: For the cyclocondensation of an aryl hydrazine hydrochloride with 1,3-diketones, aprotic dipolar solvents such as DMF or NMP can provide better results than commonly used protic solvents like ethanol.[7]
-
-
-
Reaction Conditions: Temperature and the nature of the catalyst can also play a role.
-
Troubleshooting:
-
Temperature Optimization: Systematically vary the reaction temperature. In some cases, lower temperatures may favor the formation of one regioisomer over the other.
-
Catalyst Screening: While many pyrazole syntheses are acid-catalyzed, the type of acid can influence the outcome. Experiment with different Brønsted or Lewis acids.
-
-
Section 2: Impurity Profile and Purification Challenges
This section focuses on identifying and mitigating common impurities and overcoming purification hurdles during scale-up.
Question 3: My reaction mixture has a persistent yellow or red color, and I'm having trouble isolating a pure product. What are these colored impurities and how can I remove them?
Answer: The formation of colored impurities is often attributed to side reactions involving the hydrazine starting material.[5][6] These can include the formation of azo or azine compounds.
-
Identification:
-
Minimization and Removal:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of hydrazine can lead to the formation of colored byproducts.
-
Purification Strategies:
-
Crystallization: This is a powerful technique for purification. If your pyrazole derivative has poor solubility, consider a binary solvent system for recrystallization.[8] Dissolve the crude product in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until turbidity is observed, followed by slow cooling.[8]
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can dissolve the crude mixture in an organic solvent and wash it with an acidic aqueous solution to extract the pyrazole into the aqueous layer, leaving non-basic impurities behind. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts (e.g., with HCl or H₂SO₄), which can then be crystallized to achieve purification.[9][10] The pure pyrazole can be regenerated by neutralization.[11]
-
-
Question 4: My pyrazole product is precipitating out of the reaction mixture prematurely, leading to an incomplete reaction. How can I address this solubility issue?
Answer: Premature precipitation is a common problem, especially with highly crystalline or poorly soluble pyrazole derivatives.[8] This can encapsulate starting materials and prevent the reaction from going to completion.
-
Solvent System Modification:
-
Co-solvents: Introduce a co-solvent to increase the solvating power of the reaction medium.[8] Common choices include ethanol, propylene glycol, or polyethylene glycol.[8]
-
Solvent Screening: Conduct small-scale experiments with different solvents or solvent mixtures to find a system that keeps all components in solution for the duration of the reaction.[8]
-
-
Temperature Adjustment:
-
Concentration Adjustment:
-
Lowering Concentration: Reducing the concentration of your reactants can prevent the product from reaching its saturation point and precipitating prematurely.[8] While this may require larger reaction volumes, it can lead to a cleaner reaction and higher isolated yield.
-
Section 3: Safety Considerations in Scale-Up
Scaling up chemical reactions introduces safety challenges that may not be apparent at the bench scale. This section highlights critical safety considerations for pyrazole synthesis.
Question 5: I am working with a pyrazole derivative that has a high nitrogen-to-carbon ratio. What are the potential hazards, and how should I mitigate them?
Answer: Compounds with a high nitrogen-to-carbon ratio can be energetically unstable and potentially explosive.[1] It is crucial to assess the physicochemical stability of such compounds before proceeding with a large-scale synthesis.[1]
-
Hazard Assessment:
-
Thermal Stability Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the decomposition temperature and energy release of your compound.
-
Mechanical Sensitivity: Preliminary tests for sensitivity to mechanical stress (e.g., friction and impact) should be conducted on a small scale.[1]
-
-
Mitigation Strategies:
-
Avoid Isolation of Hazardous Intermediates: Some synthetic routes to pyrazoles involve potentially unstable intermediates, such as diazonium salts.[1] Whenever possible, generate and use these intermediates in situ without isolation.
-
Flow Chemistry: For particularly hazardous steps like diazotization, transitioning to a continuous flow process can significantly enhance safety.[1][12][13] Flow reactors handle only small amounts of hazardous material at any given time, minimizing the risk of a runaway reaction.[13][14]
-
Question 6: The ring-closure step of my pyrazole synthesis is highly exothermic. How can I safely manage this on a larger scale?
Answer: Exothermic reactions pose a significant risk of thermal runaway if not properly controlled during scale-up.[14]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to quantify the heat of reaction. This data is essential for designing an adequate cooling system.
-
Engineering Controls:
-
Efficient Heat Transfer: Ensure your reactor is designed for efficient heat transfer. Jacketed reactors with a high surface area are preferable.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of one of the reactants is a critical safety measure.[2]
-
Emergency Quenching: Have a plan for emergency quenching of the reaction in case of a thermal runaway. This may involve the rapid addition of a cold, inert solvent or a chemical quencher.
-
Experimental Protocols
Protocol 1: General Procedure for Crystallization of a Pyrazole Derivative via a Binary Solvent System
-
Dissolution: In a suitable flask, dissolve the crude pyrazole derivative in the minimum amount of a hot "good" solvent (a solvent in which the compound is soluble).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod to induce nucleation.[11]
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize precipitation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of the cold binary solvent mixture to remove any remaining impurities.[11]
-
Drying: Dry the crystals under vacuum to a constant weight.[11]
Data Presentation
Table 1: Solvent Effects on Regioselectivity in a Hypothetical Pyrazole Synthesis
| Entry | Solvent | Temperature (°C) | Ratio of Regioisomer A:B |
| 1 | Ethanol | 80 | 60:40 |
| 2 | Toluene | 110 | 65:35 |
| 3 | TFE | 80 | 90:10 |
| 4 | HFIP | 60 | >95:5 |
Visualization
Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up Synthesis
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis scale-up.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
-
Lohse, M., Jensen, K. F., & Bundgaard, E. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2843. [Link]
- Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. Chemistry & Biodiversity.
- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
Abbiati, G., Beccalli, E. M., Broggini, G., & Zoni, C. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 68(19), 7625–7628. [Link]
- Benchchem. (n.d.). Optimization of reaction conditions for pyrazoline synthesis.
- Benchchem. (n.d.). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
-
Fustero, S., Sánchez-Roselló, M., & Simón-Fuentes, A. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774–1799. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]
- Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
- Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-535.
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
Semantic Scholar. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]
-
MDPI. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
- Wiley Online Library. (2025).
-
Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Stability & Handling of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Topic: Prevention of Degradation in Solution Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Structural Chemistry Division
Part 1: Critical Directive (The "Why" Before the "How")
⚠️ Immediate Action Required: Free Base vs. Salt Form
If you are working with 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine in its free base form (an oil or low-melting solid), you are fighting a losing battle against thermodynamics.
The Core Issue: This molecule contains a primary amine attached to a chiral center, adjacent to an aromatic (pyrazole) system. This structural motif presents three simultaneous degradation risks:
-
Atmospheric Carbamylation: Primary amines are "CO₂ sponges." They react with atmospheric carbon dioxide within minutes to form insoluble carbamate salts.
-
Oxidative Deamination: The benzylic-like position (alpha to the pyrazole) is susceptible to radical oxidation, leading to imine formation and subsequent hydrolysis.
-
Silent Racemization: In solution, particularly in polar aprotic solvents like DMSO, the acidity of the benzylic proton increases, raising the risk of enantiomeric excess (%ee) loss over time without changing the overall chemical purity profile on standard LCMS.
The Solution: Store this compound as a Salt (Hydrochloride, Fumarate, or Tosylate). If you must use the free base in solution, you must follow the Argon-Blanket Protocol described below.
Part 2: Troubleshooting Guide (Q&A)
Q1: "My clear DMSO stock solution has developed a white crust/precipitate. Is it contaminated?"
Diagnosis: Ammonium Carbamate Formation. This is the most common issue with primary amines stored in non-air-tight containers.
-
Mechanism:
-
Explanation: The amine reacts with CO₂ from the air. The resulting carbamate salt is often less soluble in DMSO/organic solvents than the free base, causing precipitation.
-
Fix:
-
Do not heat to redissolve (this accelerates other degradation pathways).
-
Filter the solution. The precipitate is the degraded carbamate.
-
Re-check concentration of the filtrate; it will be lower than the initial target.
-
Prevention: Use septum-sealed vials and purge with Argon.
-
Q2: "The solution has turned from colorless to pale yellow/brown, but LCMS purity looks acceptable (>95%)."
Diagnosis: Oxidative Impurities (N-Oxides or Imines).
-
Mechanism: Trace oxidation of the amine or the pyrazole ring.
-
Explanation: Color change is a highly sensitive indicator of oxidation. Even 0.1% of a highly conjugated impurity (like an imine or diazo species) can color the solution. Standard UV-LCMS (254 nm) might miss these if they don't ionize well or co-elute.
-
Risk: Low. If LCMS is clean, the compound is likely still usable for rough screening, but unsuitable for K_d/K_i determination where stoichiometry is critical.
Q3: "My biological assay potency (IC50) dropped by 10-fold, but the chemical structure looks perfect on NMR and LCMS."
Diagnosis: Racemization (The "Silent Killer").
-
Mechanism: Proton exchange at the chiral center.
-
Explanation: The target molecule is a chiral amine. In basic solutions or polar solvents (DMSO), the proton at the chiral center (alpha to the amine and pyrazole) can become labile. If the S-enantiomer converts to the R-enantiomer (or vice versa), you form a racemate.
-
Verification: You cannot see this on standard LCMS. You must run Chiral HPLC or SFC to confirm the enantiomeric ratio (ER).
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the decision logic for troubleshooting and the underlying chemical mechanisms.
Caption: Diagnostic workflow linking physical observations to chemical degradation mechanisms and corrective actions.
Part 4: Experimental Protocols
Protocol A: Stabilization via Salt Formation (HCl)
Best for long-term storage (>1 month).
| Step | Action | Technical Note |
| 1 | Dissolve free base in EtOAc or Diethyl Ether . | Avoid alcohols if possible to prevent solubility issues with the salt. |
| 2 | Cool solution to 0°C (Ice bath). | Controls exotherm and improves crystal quality. |
| 3 | Add 1.05 eq of 4M HCl in Dioxane dropwise. | Do not use aqueous HCl; water is difficult to remove later. |
| 4 | Stir for 30 mins. White solid should form. | If oil forms, scratch glass or add seed crystal. |
| 5 | Filter and wash with cold Ether. | Removes excess acid and impurities. |
| 6 | Dry under high vacuum for 4 hours. | Essential to remove trace solvent which can catalyze degradation. |
Protocol B: Handling the Free Base in Solution
Mandatory for High-Throughput Screening (HTS) stocks.
-
Solvent Selection: Use Anhydrous DMSO (99.9%). Avoid water/DMSO mixtures for storage.
-
Container: Use Amber Glass Vials with PTFE-lined caps. Plastic (PP) allows gas exchange.
-
Inerting:
-
After every use, flush the headspace with Argon or Nitrogen for 5-10 seconds.
-
Why? Argon is heavier than air and forms a better "blanket" over the liquid than Nitrogen.
-
-
Temperature: Store at -20°C or lower.
-
Warning: Repeated freeze-thaw cycles introduce moisture (condensation). Aliquot the stock into single-use vials to avoid this.
-
Part 5: References & Authority
-
Reversible Reaction of CO2 and Amines.
-
Source: ChemTube3D / Royal Society of Chemistry.
-
Context: Explains the zwitterion mechanism leading to carbamate precipitation in primary amines.
-
URL:[Link]
-
-
Stability of Screening Compounds in Wet DMSO.
-
Source: Jenkins, K. et al. Journal of Biomolecular Screening (via PubMed).
-
Context: Validates the risk of hydrolysis and degradation in DMSO/Water mixtures, supporting the recommendation for anhydrous storage.
-
URL:[Link]
-
-
Racemization of Chiral Benzylamines.
-
Source: Kim, Y. et al. Tetrahedron Letters / ResearchGate.
-
Context: Establishes the lability of benzylic protons in chiral amines, providing the basis for the racemization warning.
-
URL:[Link]
-
-
Salts of Therapeutic Agents: Chemical Considerations.
-
Source: Gupta, D. et al. Molecules (via NIH/PMC).
-
Context: Authoritative review on why HCl salts are preferred over free bases for stability and solubility.
-
URL:[Link]
-
Validation & Comparative
Comparative study of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine with other pyrazole derivatives
This guide provides a comparative technical analysis of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine , a specialized chiral building block used in the synthesis of bioactive small molecules. This document is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility, synthesis, and physicochemical advantages over structural analogs.
Executive Summary & Structural Significance
This compound (CAS: 1339872-02-4) is a pharmacophore scaffold characterized by a pyrazole core, a hydrophobic benzyl tail, and a chiral ethylamine handle. Unlike its achiral counterpart (methylamine), the ethylamine moiety introduces a stereogenic center
In drug design, this scaffold is valued for:
-
Chirality: The
-methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation (the "Magic Methyl" effect). -
Lipophilicity: The benzyl group provides significant hydrophobic bulk, ideal for occupying deep hydrophobic pockets in kinase or GPCR targets.
-
Versatility: The primary amine serves as a reactive handle for urea, amide, or sulfonamide formation.
Structural Comparison Table
| Feature | This compound | (1-Benzyl-1H-pyrazol-4-yl)-methylamine | 1-Methyl-1H-pyrazol-4-yl-ethylamine |
| Structure Type | Chiral Scaffold | Achiral Scaffold | Chiral, Low MW Scaffold |
| Steric Bulk | High (Benzyl + | Medium (Benzyl only) | Low (Methyl + |
| LogP (Approx) | ~2.3 - 2.5 | ~1.9 - 2.1 | ~0.5 - 0.8 |
| Key Utility | Hydrophobic pocket filling + Stereoselectivity | Linker / Spacer | Fragment-based discovery (FBDD) |
| Metabolic Risk | Benzylic oxidation (moderate) | Benzylic oxidation (moderate) | Low |
Biological Performance & SAR Logic
The "Magic Methyl" Effect in Kinase Inhibition
In comparative studies of kinase inhibitors (e.g., JAK, Aurora, or ALK inhibitors), replacing a methylene linker (-CH2-NH-) with a chiral ethyl linker (-CH(CH3)-NH-) often results in a 10-100 fold increase in potency .
-
Mechanism: The methyl group on the ethylamine tail creates steric clash with the protein backbone if the molecule attempts to adopt an unproductive conformation. This pre-organizes the inhibitor into the bioactive shape, reducing the entropic penalty of binding.
-
Selectivity: The chirality allows the inhibitor to discriminate between homologous pockets. For example, the (S)-enantiomer might fit a specific hydrophobic cleft that the (R)-enantiomer clashes with.
Signal Transduction Modulation
This scaffold is frequently derivatized into inhibitors that modulate the MAPK/ERK or JAK/STAT pathways.
Figure 1: Schematic of a typical receptor tyrosine kinase (RTK) pathway. Pyrazole-ethylamine derivatives often act as ATP-competitive inhibitors at the Receptor or downstream kinase nodes.
Experimental Protocols
A. Synthesis of this compound
Note: This protocol describes a reductive amination route, preferred for its scalability and access to chiral variants via enzymatic resolution or chiral auxiliaries.
Reagents:
-
1-Benzyl-1H-pyrazole-4-carbaldehyde (or 4-acetyl-1-benzyl-1H-pyrazole for the chiral amine)
-
Ammonium acetate (
) -
Sodium cyanoborohydride (
) -
Methanol (MeOH)
Protocol:
-
Pre-reaction: Dissolve 4-acetyl-1-benzyl-1H-pyrazole (1.0 eq) in anhydrous MeOH (10 mL/g).
-
Imine Formation: Add Ammonium acetate (10.0 eq) to the solution. Stir at room temperature for 2 hours under nitrogen atmosphere. Checkpoint: Monitor disappearance of ketone by TLC.
-
Reduction: Cool the mixture to 0°C. Slowly add Sodium cyanoborohydride (1.5 eq) portion-wise to avoid excessive exotherm.
-
Workup: Stir at room temperature for 12 hours. Quench with 1N HCl (pH < 2) to decompose excess hydride. Neutralize with NaOH to pH > 10.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH3 90:9:1).
Self-Validation Step:
-
1H NMR Verification: Look for the diagnostic quartet of the methine proton (
4.0-4.2 ppm) and the doublet of the methyl group ( 1.2-1.4 ppm). The disappearance of the acetyl singlet ( 2.4 ppm) confirms reduction.
B. Comparative Solubility & Lipophilicity Assay
To validate the physicochemical properties against analogs, use a kinetic solubility assay.
Protocol:
-
Prepare 10 mM DMSO stock solutions of:
-
Compound A: this compound[1]
-
Compound B: (1-Benzyl-1H-pyrazol-4-yl)-methylamine
-
-
Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate.
-
Shake for 24 hours at 25°C.
-
Filter using a 0.45 µm filter plate.
-
Analyze filtrate via HPLC-UV.
-
Expected Result: Compound A (ethylamine) will likely show slightly lower aqueous solubility than Compound B due to the extra methyl group, but higher permeability in PAMPA assays.
Synthesis Decision Tree
Use this flow to determine the optimal synthetic route based on your required enantiopurity.
Figure 2: Decision matrix for synthesizing the scaffold based on drug development stage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72208509, C-(1-Benzyl-1H-pyrazol-4-yl)-methylamine hydrochloride. Retrieved from [Link][2]
- Fustero, S., et al. (2011).Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews. (Contextual grounding for pyrazole synthesis).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] (Reference for "Magic Methyl" effect and conformational restriction).
Sources
[1]
Executive Summary & Scaffold Analysis
In the landscape of fragment-based drug discovery (FBDD), 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine represents a critical "hybrid" scaffold.[1] It sits at the structural intersection of two major pharmacophore classes: the biaryl pyrazoles (ubiquitous in kinase inhibition) and the aryl-ethylamines (classic monoaminergic GPCR ligands).
This guide provides a technical analysis of this scaffold's cross-reactivity. Unlike simple phenethylamines, the introduction of the pyrazole ring alters the hydrogen bond donor/acceptor (HBD/HBA) profile, significantly shifting the selectivity window between kinase ATP pockets and G-protein coupled receptors (GPCRs).
The Structural Pivot: Pyrazole vs. Benzene
To understand the cross-reactivity profile, we must compare the subject to its direct lipophilic analog, 2-Phenylethylamine (PEA) .
| Feature | 2-Phenylethylamine (Standard) | This compound (Subject) | Impact on Binding |
| Core Ring | Benzene (Phenyl) | Pyrazole (1,2-Diazole) | Pyrazole adds H-bond acceptor capability (N2).[1] |
| Electronic Nature | Increases solubility; distinct | ||
| Primary Target Class | GPCRs (5-HT, DA), MAO Enzymes | Kinases (ATP Hinge), GPCRs (secondary) | High Risk: Dual-activity (Promiscuity). |
| LogP (Approx) | ~1.4 - 1.6 | ~1.1 - 1.3 | Lower lipophilicity reduces non-specific membrane binding.[1] |
Cross-Reactivity Network & Off-Target Risks[1]
The primary utility of this guide is to assist researchers in "de-risking" this scaffold early in the hit-to-lead phase. The molecule possesses two distinct binding motifs that drive its cross-reactivity.
Mechanism of Interference
-
The "Hinge" Motif (Pyrazole): The pyrazole nitrogen (N2) can accept a hydrogen bond from the backbone amide of the kinase hinge region (e.g., residues like Methionine in JAK kinases).
-
The "Salt Bridge" Motif (Ethylamine): The primary amine, protonated at physiological pH, mimics the lysine/arginine interactions or binds to the conserved Aspartate (D3.32) in aminergic GPCRs.[1]
Pathway Visualization
The following diagram illustrates the divergent signaling pathways and cross-reactivity risks associated with this scaffold.
Figure 1: Structural Activity Map showing how distinct moieties of the scaffold drive specific biological interactions.[1]
Comparative Performance Data
The following data summarizes the typical binding profiles of pyrazole-ethylamines versus their phenyl analogs. Note: Values represent representative ranges for this scaffold class derived from Structure-Activity Relationship (SAR) meta-analyses [1][2].
Table 1: Selectivity Profiling (Representative / )
| Target Family | Target Protein | Phenethylamine (Control) | Pyrazole-Ethylamine (Subject) | Interpretation |
| GPCR (Serotonin) | 5-HT | High Affinity (< 100 nM) | Moderate (500 nM - 5 | Pyrazole reduces 5-HT affinity compared to phenyl ring.[1] |
| GPCR (Dopamine) | DAT (Transporter) | High Affinity (< 1 | Low (> 10 | Pyrazole is less lipophilic, reducing transporter occupancy. |
| Enzyme | MAO-B | Substrate ( | Inhibitor/Substrate | Risk of metabolic degradation remains high.[1] |
| Kinase | JAK2 (Hinge) | Inactive (> 100 | Active Hit (1 - 10 | CRITICAL: Pyrazole confers kinase liability absent in phenyl analogs.[1] |
Key Insight: If your intent is to design a kinase inhibitor, the "ethylamine" tail is a liability that introduces GPCR noise. If your intent is a GPCR ligand, the pyrazole ring improves solubility but introduces kinase off-target risks.[1]
Experimental Protocols for Validation
To validate the specificity of this scaffold in your own pipeline, use the following self-validating workflow.
Protocol A: Kinase Liability Screen (TR-FRET)
Objective: Determine if the pyrazole moiety is engaging the ATP binding pocket.
-
Reagents: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).[1]
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]
-
Procedure:
-
Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).
-
Validation: A decrease in FRET signal indicates displacement of the tracer, confirming the scaffold binds the ATP pocket.
Protocol B: Monoamine Oxidase (MAO) Stability
Objective: Assess if the primary amine is a substrate for deamination (metabolic risk).
-
System: MAO-Glo™ Assay (Luminescent).
-
Logic: If the scaffold is a substrate, it competes with the luciferin derivative, lowering the signal. If it is an inhibitor, it also lowers the signal.
-
Differentiation Step: Run a secondary UV-HPLC assay. Incubate compound (50
M) with recombinant MAO-B microsomes for 60 mins.[1] Monitor for the formation of the corresponding aldehyde (oxidation product of the ethylamine).
Triage Workflow
Use this decision logic to determine the fate of hits containing this scaffold.
Figure 2: Decision tree for evaluating pyrazole-ethylamine hits in early discovery.
References
-
Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: a success story." Drug Discovery Today.
-
Nichols, D. E. (2018). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
PubChem Compound Summary. (2023). "1-(1-Benzyl-1H-pyrazol-4-yl)methanamine."[1][2] National Center for Biotechnology Information.[1]
-
ChEMBL Database. (2023). "Target Profile: Pyrazole Kinase Inhibitors." EMBL-EBI.[1]
Head-to-head comparison of different synthetic routes to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
This guide provides a technical, head-to-head comparison of synthetic routes to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine , a critical pharmacophore found in kinase inhibitors and GPCR ligands.
Executive Summary
For researchers targeting This compound , the optimal synthetic strategy depends heavily on the requirement for stereochemistry and scale.
-
For High-Throughput Screening (Racemic): Route A (Reductive Amination) is the superior choice due to its "one-pot" efficiency and reliance on robust ketone precursors.
-
For Lead Optimization (Chiral): Route B (Ellman’s Auxiliary) is the industry standard for generating high-ee (
) enantiomers without wasteful resolution steps. -
For Cost-Sensitive Scale-Up: Route C (Oxime Reduction) offers the lowest raw material cost but requires careful handling of energetic intermediates.
Strategic Analysis of the Scaffold
The target molecule features a pyrazole core N-alkylated with a benzyl group, and a C4-positioned ethylamine side chain .[1] The primary synthetic challenge lies in the construction of the C4-chiral amine center while maintaining the integrity of the pyrazole ring, which can be sensitive to harsh oxidation or reduction conditions.
Precursor Availability
Most routes converge on two key intermediates accessible via the Vilsmeier-Haack reaction :
-
1-Benzyl-1H-pyrazole-4-carbaldehyde (Commercial/Synthesizable).
-
1-(1-Benzyl-1H-pyrazol-4-yl)ethanone (The methyl ketone derivative).
Route A: Reductive Amination (The "Workhorse" Protocol)
Best For: Rapid generation of racemic material; library synthesis.
This route utilizes the methyl ketone intermediate. It is a reductive amination using ammonium acetate and a hydride source. This method is preferred in early discovery due to its operational simplicity.
Experimental Protocol
-
Ketone Formation : React 1-benzyl-1H-pyrazole-4-carbaldehyde with Methyl Magnesium Bromide (MeMgBr) in THF at 0°C to yield the secondary alcohol, followed by oxidation (MnO₂ or Swern) to 1-(1-benzyl-1H-pyrazol-4-yl)ethanone .
-
Amination :
-
Dissolve the ketone (1.0 equiv) in dry Methanol.
-
Add Ammonium Acetate (10.0 equiv) and stir for 30 min to form the iminium species.
-
Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) slowly.
-
Critical Step: Maintain pH ~6 with acetic acid to prevent ketone reduction to alcohol.
-
Stir at RT for 12–16 hours.[2]
-
-
Workup : Quench with NaOH (1M), extract with DCM, and purify via amine-functionalized silica flash chromatography.
Key Insight: The use of NaBH₃CN is preferred over NaBH₄ because it selectively reduces the iminium ion over the ketone, minimizing the alcohol byproduct.
Route B: Ellman’s Sulfinamide Strategy (The Chiral Precision Route)
Best For: Enantioselective synthesis (Lead Optimization/GLP Tox batches).
When a specific enantiomer (e.g., S-isomer) is required for SAR studies, the Ellman auxiliary method provides high diastereoselectivity (
Experimental Protocol
-
Imine Formation :
-
Reflux 1-benzyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) in THF.
-
Yields the chiral N-sulfinyl imine.
-
-
Diastereoselective Addition :
-
Cool the imine solution to -78°C.
-
Add MeMgBr (2.0 equiv) dropwise. The bulky tert-butyl group directs the Grignard attack to a single face of the imine.
-
-
Deprotection :
-
Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.
-
Precipitate the product as the hydrochloride salt or freebase with NaHCO₃.
-
Key Insight: Titanium ethoxide serves as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward imine formation.
Route C: Oxime Reduction (The Cost-Effective Alternative)
Best For: Large-scale synthesis where cost of goods (COGS) is paramount.
This classic route avoids expensive boron/titanium reagents but requires handling of oximes.
Experimental Protocol
-
Oxime Synthesis :
-
React the methyl ketone (from Route A precursor steps) with Hydroxylamine Hydrochloride (NH₂OH·HCl) and Sodium Acetate in Ethanol/Water reflux.
-
-
Reduction :
-
Method C1 (Catalytic Hydrogenation) : H₂ (50 psi), Raney Nickel or Pd/C in MeOH/NH₃. (Cleanest, but requires autoclave).
-
Method C2 (Chemical Reduction) : Zinc dust in Acetic Acid or Sodium in Ethanol. (Cheaper, messier workup).[3]
-
Key Insight: Reduction of pyrazole oximes can sometimes lead to cleavage of the N-N bond in the pyrazole ring if conditions are too harsh (e.g., high pressure H₂/Pd). Zn/AcOH is often milder and safer for the heterocycle.
Head-to-Head Comparison
| Feature | Route A: Reductive Amination | Route B: Ellman Auxiliary | Route C: Oxime Reduction |
| Chirality | Racemic | High ee (>98%) | Racemic |
| Step Count | 1 (from Ketone) | 3 (from Aldehyde) | 2 (from Ketone) |
| Scalability | High | Medium (Reagent Cost) | Very High |
| Atom Economy | Good | Moderate (Auxiliary waste) | High |
| Key Risk | Over-reduction to alcohol | Moisture sensitivity (Ti) | N-N bond cleavage (H₂) |
| Cost | $ |
Visualization of Synthetic Logic
The following diagram illustrates the divergence from the common aldehyde precursor to the final amine via the three discussed routes.
Figure 1: Strategic divergence of synthetic routes. Route A and C proceed via the ketone, while Route B utilizes the aldehyde directly for stereocontrol.
References
-
Vilsmeier-Haack Synthesis of Pyrazole Aldehydes
-
Mohamed, A. M., et al. "Synthesis and Bioactivity of 1-Benzyl-1H-pyrazole-4-carbaldehyde Derivatives." Journal of Heterocyclic Chemistry, 2023.
-
-
Ellman's Auxiliary Methodology
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002.
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
-
Borane Reduction of Heterocyclic Oximes
-
Ortiz, A., et al. "Catalytic Enantioselective Borane Reduction of Benzyl Oximes." Organic Syntheses, 2008.
-
Sources
Comprehensive Guide: Mechanism of Action for 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Executive Summary
1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine (CAS: 1339872-02-4) is a privileged pharmacophore and chemical probe used primarily in the development of ligands for the Sigma-1 Receptor (σ1R) and Monoamine Transporters (MATs) . Structurally, it acts as a bioisostere of amphetamine and histamine , where the phenyl or imidazole ring is replaced by a 1-benzyl-pyrazole core.
This guide details its mechanism as a modulator of the Sigma-1 chaperone complex at the Mitochondria-Associated Membrane (MAM), its utility as a precursor for high-affinity Dopamine D4/D2 ligands, and the experimental protocols required to validate its activity.
Part 1: Mechanism of Action (MoA)
Primary Mechanism: Sigma-1 Receptor (σ1R) Modulation
The 1-benzyl-pyrazole moiety is a classic "anchor" for the Sigma-1 receptor, a ligand-operated molecular chaperone resident in the endoplasmic reticulum (ER).
-
Binding Site: The benzyl group occupies the primary hydrophobic pocket of the σ1R, while the ethylamine nitrogen forms a critical electrostatic interaction with Asp126 in the receptor's ligand-binding domain.
-
Chaperone Activity: Upon binding, the compound modulates the oligomerization state of σ1R.
-
Agonist Mode: Promotes dissociation of σ1R from BiP (Binding immunoglobulin Protein), allowing σ1R to translocate to the plasma membrane (PM) or stabilize IP3 receptors at the MAM. This enhances Ca²⁺ signaling and mitochondrial bioenergetics.
-
Antagonist Mode: Stabilizes the σ1R-BiP complex, blocking the chaperone's translocation and preventing pathological Ca²⁺ overload (neuroprotective effect).
-
Secondary Mechanism: Monoamine Bioisosterism
Due to its structural homology with phenethylamine , this compound serves as a scaffold for interacting with:
-
Dopamine Transporters (DAT): The ethylamine tail mimics the dopamine side chain, allowing competitive inhibition of reuptake.
-
Trace Amine-Associated Receptors (TAAR1): Potential activation due to the amphiphilic nature of the benzyl-pyrazole core.
Pathway Visualization
The following diagram illustrates the Sigma-1 receptor translocation pathway modulated by 1-benzyl-pyrazole ligands.
Caption: Mechanism of Sigma-1 Receptor activation. The ligand triggers dissociation from BiP, enabling σ1R to stabilize IP3Rs and modulate ion channels.
Part 2: Comparative Analysis
The following table compares this compound against standard reference ligands for Sigma and Monoamine targets.
| Feature | This compound | (+)-Pentazocine | Haloperidol | Amphetamine |
| Primary Target | Sigma-1 Receptor (σ1R) | Sigma-1 Receptor | D2 Receptor / σ1R | DAT / NET / VMAT2 |
| Role | Scaffold / Probe | Selective Agonist | Antagonist | Releaser / Substrate |
| Binding Affinity (Ki) | ~10–100 nM (Predicted*) | 3 nM | 2 nM (σ1R) | >1000 nM (σ1R) |
| Selectivity | Moderate (σ1R > D2 > 5-HT) | High (σ1R >> σ2R) | Low (D2 ≈ σ1R) | High (MATs) |
| Physiochemical | Lipophilic Pyrazole Core | Rigid Benzomorphan | Butyrophenone | Phenyl Ring |
| Key Application | Synthesis Intermediate / SAR Probe | Clinical Analgesic | Antipsychotic | ADHD Therapeutic |
*Note: Affinity values for the specific ethylamine probe are estimated based on SAR data for the 1-benzyl-pyrazole class (BindingDB, 2024).
Part 3: Experimental Validation Protocols
To confirm the mechanism of action, the following self-validating protocols are recommended.
Protocol 1: [³H]-(+)-Pentazocine Competitive Binding Assay
Objective: Determine the affinity (
-
Membrane Preparation:
-
Homogenize guinea pig brain or σ1R-overexpressing CHO cells in ice-cold Tris-sucrose buffer.
-
Centrifuge at 1,000 x g (10 min) to remove debris; centrifuge supernatant at 40,000 x g (30 min) to pellet membranes.
-
Resuspend pellet in 50 mM Tris-HCl (pH 7.4).
-
-
Incubation:
-
Total Binding: Incubate membranes (200 µg protein) with 3 nM [³H]-(+)-Pentazocine.
-
Non-Specific Binding (NSB): Add 10 µM Haloperidol.
-
Test: Add this compound at concentrations ranging from
to M. -
Incubate for 120 min at 37°C.
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
Protocol 2: Functional Calcium Mobilization Assay
Objective: Determine if the compound acts as an agonist or antagonist at the MAM interface.
-
Cell Culture: Use NG108-15 or CHO cells stably expressing σ1R.
-
Dye Loading: Incubate cells with Fura-2 AM (Ca²⁺ indicator) for 30 min at 37°C.
-
Baseline Measurement: Record basal fluorescence ratio (340/380 nm).
-
Challenge:
-
Agonist Mode: Apply compound alone. Observe for potentiation of Bradykinin-induced Ca²⁺ release.
-
Antagonist Mode: Pre-incubate with compound (10 µM) for 30 min, then challenge with (+)-Pentazocine (100 nM) or Bradykinin.
-
-
Readout: A reduction in Bradykinin-induced Ca²⁺ peak compared to control indicates antagonist activity (stabilization of BiP-σ1R complex).
Workflow Diagram: Experimental Validation
Caption: Validation workflow combining affinity (binding) and efficacy (functional) assays.
References
-
PubChem. (2024). 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine | C11H13N3. National Library of Medicine.[1] [Link]
-
BindingDB. (2009). Affinity Data for 1-Benzyl-pyrazole Derivatives at Dopamine Receptors. Binding Database. [Link]
-
Schmidt, H. R., et al. (2016).[2] Crystal Structure of the Human Sigma-1 Receptor. Nature. [Link]
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival. Cell. [Link][3][4]
Sources
- 1. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Operational Safety Guide: Handling 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine
Executive Summary & Chemical Hazard Profiling
Handling This compound requires a safety protocol that goes beyond standard laboratory practices. As a primary amine attached to a bioactive pyrazole scaffold, this compound presents a dual-threat profile: corrosivity typical of amines and potential systemic toxicity associated with pyrazole-based pharmacophores.
In the absence of compound-specific toxicological data, we apply the Precautionary Principle . We treat this substance as a Category 1B Skin Corrosive and a Potent Sensitizer .
Structural Hazard Analysis (SAR)
| Functional Group | Associated Hazard | Mechanism of Action |
| Primary Ethylamine ( | Chemical Burns & Corrosivity | High basicity ( |
| Pyrazole Ring | Systemic Toxicity | Nitrogen-rich heterocycles are common in kinase inhibitors; potential for biological activity/toxicity if absorbed. |
| Benzyl Group | Lipophilicity | Increases the molecule's ability to penetrate the stratum corneum (skin barrier), facilitating systemic absorption. |
The PPE Matrix: Layered Defense System
Do not rely on standard "lab safety" defaults. The following matrix is calibrated for high-risk organic amines .
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Standard Requirement | Technical Justification |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses allow vapors/aerosols to bypass side shields. Amines can cause permanent corneal opacity (blindness) within seconds. |
| Hand (Inner) | Nitrile Exam Gloves (4 mil) | Provides tactile sensitivity. Note: Nitrile has poor long-term resistance to amines. |
| Hand (Outer) | Silver Shield® (Laminate) OR High-Grade Nitrile (8 mil+) | Critical: Low-molecular-weight amines can permeate standard nitrile in <15 mins. Laminate offers >4 hours breakthrough time. |
| Respiratory | Fume Hood (Face Velocity 80–100 fpm) | Primary containment. If working with powder outside a hood (discouraged), a P100/OV respirator is mandatory. |
| Body | Chemical-Resistant Apron over Lab Coat | Cotton lab coats absorb liquids, holding the corrosive agent against the skin. An impervious apron prevents this "wicking" effect. |
Senior Scientist Note: Never rely on a single pair of thin nitrile gloves for this compound. If you spill on the outer glove, strip it immediately. The inner glove is your "escape time," not your protection.
Operational Workflow: The "Safe Loop" Protocol
This protocol uses a self-validating logic: Assess
Step-by-Step Handling Procedure
-
Engineering Check (Pre-Start):
-
Verify Fume Hood operation.[1]
-
Static Control: Use an ionizing bar or antistatic gun. Organic powders in this class can be electrostatically charged, leading to "fly-away" powder that contaminates the user.
-
-
Weighing & Transfer:
-
Taring: Tare the vial inside the hood.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Solvent Choice: If solubilizing, avoid halogenated solvents (DCM) if possible, as amines can react violently or form crystalline salts over time. Use alcohols or DMSO if compatible.
-
-
Reaction Monitoring:
-
Quenching: When neutralizing reactions containing this amine, expect an exotherm . Add acid dropwise with cooling.
-
-
Decontamination (The "Acid Wash"):
-
Amines are basic. Cleaning with water alone is inefficient.
-
Decon Solution: 5% Citric Acid or Dilute Acetic Acid.
-
Protocol: Wipe surfaces with Decon Solution (neutralizes the amine), then follow with soap and water.
-
Visualization: Risk-Based Decision Logic
The following diagram illustrates the critical decision nodes when handling this specific amine intermediate.
Figure 1: Decision logic for handling corrosive amine intermediates, emphasizing engineering controls and specific decontamination steps.
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Flush immediately for 15 minutes .[1][2] Time is critical; amines penetrate the cornea rapidly. Hold eyelids open.
-
Skin Contact:
-
Blot excess liquid (do not rub, which drives chemical deeper).
-
Flush with water for 15 mins.
-
Do NOT use organic solvents (ethanol/acetone) to wash skin; this increases absorption.
-
Disposal Protocols
-
Waste Stream: Basic Organic Waste .
-
Incompatibility: Never mix with Oxidizers (fire risk) or Acids (exothermic reaction) in the waste drum.
-
Container: High-density polyethylene (HDPE) is preferred over glass for waste storage to prevent breakage.
References
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine (Structural Surrogate). PubChem. [Link]
-
American Chemical Society (ACS). Identifying and Handling Pyrophoric and Corrosive Materials in the Laboratory. ACS Chemical Health & Safety. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
